6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride
Description
The exact mass of the compound 6-Pyrrolidin-1-yl-pyridin-3-ylamine dihydrochloride is 235.0643029 g/mol and the complexity rating of the compound is 143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-pyrrolidin-1-ylpyridin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c10-8-3-4-9(11-7-8)12-5-1-2-6-12;;/h3-4,7H,1-2,5-6,10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERTWFFVYVENOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 6-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry. While direct experimental data for this specific salt is limited in publicly accessible literature, this document synthesizes information on the core molecular scaffold, predictable physicochemical properties, and plausible synthetic routes. By examining related aminopyridine and pyrrolidine-substituted aromatic compounds, this guide offers valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents. The aminopyridine moiety is a well-established pharmacophore, and its combination with a pyrrolidine ring presents a unique chemical space for exploration in drug discovery.[1][2]
Introduction: The Significance of the Aminopyridine Scaffold
The aminopyridine framework is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities.[2] These compounds are known to interact with various enzymes and receptors, leading to applications in treating neurological disorders and other conditions.[3][4] The introduction of a pyrrolidine substituent at the 6-position of the 3-aminopyridine core is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. This guide delves into the specifics of the 6-(pyrrolidin-1-yl)pyridin-3-amine structure and its dihydrochloride salt, providing a foundational resource for its synthesis and potential applications.
Chemical Structure and Nomenclature
The core structure consists of a pyridine ring substituted with a pyrrolidin-1-yl group at the 6-position and an amine group at the 3-position. The dihydrochloride salt form indicates that two equivalents of hydrochloric acid have protonated the basic nitrogen centers of the molecule.
-
IUPAC Name: 6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride
-
Molecular Formula (Free Base): C₉H₁₃N₃[1]
-
Molecular Formula (Dihydrochloride): C₉H₁₅Cl₂N₃
-
Canonical SMILES (Free Base): C1CCN(C1)C2=NC=C(C=C2)N[1]
-
InChI Key (Free Base): PURAXXHYQSQHAA-UHFFFAOYSA-N[1]
Diagram of Chemical Structure:
Caption: Chemical structure of 6-(Pyrrolidin-1-yl)pyridin-3-amine with its dihydrochloride salt.
Physicochemical Properties
| Property | Predicted/Inferred Value (Free Base) | Reference |
| Molecular Weight | 163.22 g/mol | [1] |
| Monoisotopic Mass | 163.11095 Da | [1] |
| XLogP3 | 1.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Appearance (Salt) | Likely a solid | |
| Solubility (Salt) | Expected to be soluble in water |
The dihydrochloride salt form is expected to be a crystalline solid with increased water solubility compared to the free base, a common strategy to improve the bioavailability of amine-containing drug candidates.
Synthesis and Purification
A definitive, published synthesis protocol for 6-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride is not available in the current literature. However, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of substituted pyridines.[5] The most logical approach involves the nucleophilic aromatic substitution of a suitable starting material, such as 6-chloropyridin-3-amine, with pyrrolidine.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 6-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a proposed methodology and should be optimized for safety and yield in a laboratory setting.
Step 1: Synthesis of 6-(Pyrrolidin-1-yl)pyridin-3-amine (Free Base)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloropyridin-3-amine (1.0 eq), pyrrolidine (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Solvent Addition: Add a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Reaction Conditions: Heat the reaction mixture to 100-150 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Formation of the Dihydrochloride Salt
-
Dissolution: Dissolve the purified 6-(pyrrolidin-1-yl)pyridin-3-amine free base in a suitable anhydrous organic solvent such as diethyl ether, dioxane, or methanol.
-
Acidification: Slowly add a solution of hydrogen chloride (2.0-2.2 eq) in the chosen solvent (e.g., HCl in dioxane or diethyl ether) to the stirred solution of the free base.
-
Precipitation and Isolation: The dihydrochloride salt should precipitate out of the solution. The solid can be collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield the final product.
Spectroscopic Analysis (Predicted)
Predicting the spectroscopic data is essential for the characterization of a novel compound. The following are anticipated ¹H NMR, ¹³C NMR, and mass spectrometry data based on the structure and data from analogous compounds.[6]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
Pyrrolidine Protons: Two multiplets are expected for the pyrrolidine ring protons. The protons on the carbons adjacent to the nitrogen (α-protons) would likely appear further downfield (around 3.4-3.6 ppm) compared to the β-protons (around 1.9-2.1 ppm).
-
Pyridine Ring Protons: The pyridine ring protons are expected in the aromatic region (6.5-8.0 ppm). The proton at the 2-position, being ortho to the electron-donating amino group and the pyrrolidine nitrogen, would likely be the most upfield. The proton at the 4-position would be influenced by both substituents, and the proton at the 5-position would likely be the most downfield.
-
Amine Protons: A broad singlet for the -NH₂ protons is expected, the chemical shift of which would be dependent on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
Pyrrolidine Carbons: Two signals are expected for the pyrrolidine carbons, with the α-carbons appearing more downfield (around 45-50 ppm) than the β-carbons (around 25-30 ppm).
-
Pyridine Ring Carbons: Five signals are expected for the pyridine ring carbons. The carbon bearing the pyrrolidine group (C6) would be the most downfield, followed by the carbon with the amino group (C3). The other carbons (C2, C4, C5) would appear in the typical aromatic region for substituted pyridines.
Mass Spectrometry (MS)
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for the free base would be observed at m/z = 163.
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of fragments from the pyrrolidine ring and potentially the loss of the amino group. A prominent fragment would be expected from the cleavage of the C-N bond between the pyridine and pyrrolidine rings.
Potential Applications and Biological Activity
While no specific biological studies on 6-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride have been identified, the broader class of aminopyridines has a rich pharmacological history.[2] Derivatives of aminopyridine are known to possess a range of activities, including antibacterial, antifungal, and anti-inflammatory properties.[7]
A patent search revealed that derivatives of the related scaffold, 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine, have been investigated as potent and functionally active melanin-concentrating hormone receptor-1 (MCH-R1) antagonists.[3] This suggests that the 6-(pyrrolidin-1-yl)pyridin-3-amine core may be a valuable starting point for the design of novel therapeutics targeting G protein-coupled receptors.
Conclusion
6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride represents an intriguing yet underexplored molecule with potential applications in medicinal chemistry. This guide has provided a comprehensive overview of its chemical structure, predicted physicochemical properties, and a plausible synthetic pathway. The insights into its potential spectroscopic signature will aid researchers in its identification and characterization. The established biological relevance of the aminopyridine scaffold, coupled with the potential for the pyrrolidine moiety to fine-tune its properties, makes this compound a compelling target for further investigation in drug discovery programs. Future experimental work is necessary to validate the proposed synthesis and to fully elucidate the biological activity profile of this promising compound.
References
-
PubChem. 6-(pyrrolidin-1-yl)pyridin-3-amine. National Center for Biotechnology Information. Available from: [Link]
-
Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(1), 1-20. Available from: [Link]
-
Huang, C. Q., Baker, T., Schwarz, D., Fan, J., Heise, C. E., Zhang, M., ... & Zhu, Y. F. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Bioorganic & medicinal chemistry letters, 15(16), 3701–3706. Available from: [Link]
-
U.S. Environmental Protection Agency. (2005). Aminopyridines. National Service Center for Environmental Publications. Available from: [Link]
Sources
- 1. PubChemLite - 6-(pyrrolidin-1-yl)pyridin-3-amine (C9H13N3) [pubchemlite.lcsb.uni.lu]
- 2. 2-Amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
The Therapeutic Potential of 6-(Pyrrolidin-1-yl)pyridin-3-amine: A Technical Guide for Drug Discovery Professionals
Abstract
The 6-(pyrrolidin-1-yl)pyridin-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of novel therapeutic agents. Its unique electronic and structural features allow for diverse chemical modifications, leading to compounds with a wide range of biological activities. This technical guide provides an in-depth analysis of the therapeutic potential of 6-(pyrrolidin-1-yl)pyridin-3-amine and its derivatives, focusing on key areas of drug discovery including oncology, inflammatory diseases, and neuroscience. We will explore the synthesis, mechanism of action, and pharmacological profile of this compound class, and provide detailed experimental workflows for its preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this promising chemical scaffold.
Introduction: The Rise of a Privileged Scaffold
The pyridine ring is a fundamental heterocycle in a vast number of pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] The incorporation of a pyrrolidine moiety, a five-membered saturated nitrogen heterocycle, introduces a three-dimensional character and a basic nitrogen center, which can be crucial for molecular recognition and pharmacokinetic properties.[2] The combination of these two rings in 6-(pyrrolidin-1-yl)pyridin-3-amine creates a scaffold with significant potential for drug discovery.
Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including enzyme inhibition, receptor modulation, and antimicrobial effects.[3][4] This guide will delve into the specific therapeutic avenues where this scaffold has shown the most promise and provide a framework for its further exploration and development.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a lead compound is fundamental to its development. The properties of the parent compound, 6-(pyrrolidin-1-yl)pyridin-3-amine, are summarized below.
| Property | Value | Source |
| Molecular Formula | C9H13N3 | [5] |
| Molecular Weight | 163.22 g/mol | [5] |
| XLogP3 | 1.1 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 1 | [5] |
Synthesis:
The synthesis of 6-(pyrrolidin-1-yl)pyridin-3-amine and its derivatives can be achieved through several synthetic routes. A common and effective method is the nucleophilic aromatic substitution (SNAr) reaction, where the pyrrolidine nitrogen displaces a leaving group, typically a halogen, at the 6-position of the pyridine ring.
A general synthetic scheme is outlined below:
Caption: General synthetic route for 6-(pyrrolidin-1-yl)pyridin-3-amine.
This reaction is often facilitated by heat or microwave irradiation to overcome the activation energy barrier.[3] Further modifications to the scaffold, such as substitutions on the pyridine or pyrrolidine rings, can be achieved through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3]
Pharmacological Profile and Therapeutic Targets
The therapeutic potential of the 6-(pyrrolidin-1-yl)pyridin-3-amine scaffold spans multiple disease areas, primarily driven by its ability to interact with a range of biological targets.
Oncology
In the field of oncology, derivatives of this scaffold have shown promise as inhibitors of key signaling proteins.
-
SHP2 Inhibition: The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a critical node in the RAS-RAF-MEK-ERK signaling pathway, and its aberrant activation is implicated in various cancers.[3] The 6-chloropyridin-3-amine scaffold, a precursor to our core molecule, has been explored in the design of allosteric SHP2 inhibitors.[3] The pyrrolidine moiety can be envisioned to occupy a hydrophobic pocket in the allosteric binding site, enhancing potency and selectivity.
Caption: Simplified SHP2 signaling pathway and point of inhibition.
-
c-KIT Kinase Inhibition: Certain 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, which can be conceptually related to the 6-(pyrrolidin-1-yl)pyridin-3-amine scaffold, have been shown to inhibit the c-KIT kinase.[6] This is particularly relevant for gastrointestinal stromal tumors (GIST) where c-KIT mutations are a key driver of the disease.[6]
Inflammatory Diseases
Chronic inflammation is a hallmark of numerous diseases, and targeting inflammatory pathways is a major focus of drug discovery.
-
NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a key component of the innate immune system that, when dysregulated, contributes to a wide range of inflammatory conditions.[3] Structurally related pyridazine derivatives have been identified as inhibitors of the NLRP3 inflammasome, suggesting that the 6-(pyrrolidin-1-yl)pyridin-3-amine core could be a valuable starting point for the design of novel anti-inflammatory agents.[3]
Neuroscience
The central nervous system (CNS) presents a rich landscape of targets for therapeutic intervention.
-
Nicotinic Acetylcholine Receptor (nAChR) Modulation: Derivatives of 6-chloropyridin-3-yl have been evaluated as potent ligands for neuronal nicotinic acetylcholine receptors (nAChRs).[3] These receptors are involved in a variety of cognitive and physiological processes, and their modulation is of interest for treating neurological and psychiatric disorders.[3]
-
Melanin-Concentrating Hormone Receptor-1 (MCH-R1) Antagonism: Derivatives of 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine have been identified as potent antagonists of the MCH-R1 receptor.[7] This receptor plays a role in the regulation of energy balance and mood, making its antagonists potential therapeutics for obesity and depression. One such compound demonstrated good oral bioavailability and in vivo efficacy in animal models.[7]
Preclinical Evaluation Workflow
A systematic preclinical evaluation is crucial to validate the therapeutic potential of new chemical entities. The following workflow outlines key experiments for characterizing compounds based on the 6-(pyrrolidin-1-yl)pyridin-3-amine scaffold.
Caption: A streamlined preclinical evaluation workflow.
Step-by-Step Protocol: SHP2 Inhibition Assay (Enzyme Kinetics)
This protocol describes a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against the SHP2 phosphatase.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare assay buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT).
-
Prepare a solution of recombinant human SHP2 protein in assay buffer.
-
Prepare a solution of a suitable fluorogenic substrate (e.g., DiFMUP) in assay buffer.
-
-
Assay Procedure:
-
Dispense the test compound into a 384-well assay plate, performing a serial dilution to create a dose-response curve. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the SHP2 enzyme to all wells except the negative controls.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Future Directions and Conclusion
The 6-(pyrrolidin-1-yl)pyridin-3-amine scaffold represents a fertile ground for the discovery of novel therapeutics. While significant progress has been made in exploring its potential in oncology, inflammation, and neuroscience, several avenues remain for future investigation.
-
Exploration of New Therapeutic Areas: The diverse biological activities of related pyridine and pyrrolidine-containing compounds, including antiviral and antibacterial effects, suggest that the therapeutic applications of this scaffold may be broader than currently appreciated.[1][4][8]
-
Structure-Based Drug Design: As more structural information becomes available for the targets of these compounds, structure-based design approaches can be employed to optimize potency, selectivity, and pharmacokinetic properties.
-
Development of PROTACs: The scaffold could serve as a ligand for E3 ligases or targets in the development of proteolysis-targeting chimeras (PROTACs), a novel therapeutic modality.
References
-
Huang, C. Q., Baker, T., Schwarz, D., Fan, J., Heise, C. E., Zhang, M., Goodfellow, V. S., Markison, S., Gogas, K. R., Chen, T., Wang, X. C., & Zhu, Y. F. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(16), 3701–3706. [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional. BenchChem.
- Smolecule. (2023, August 27). Buy 6-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyrimidin-4-amine. Smolecule.
- Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
-
Sipos, A., Kollár, L., & Kégl, T. (2020). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 25(11), 2685. [Link]
- Fluorochem. (n.d.). 6-(Pyrrolidin-1-yl)pyridine-3,4-diamine. Fluorochem.
-
Sharma, P., & Kumar, A. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Medicinal Chemistry, 13(15), 1367–1391. [Link]
- PubChem. (n.d.). 6-(pyrrolidin-1-yl)pyridin-3-amine. PubChem.
-
Inglebert, M., et al. (2012). 2-Amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1000. [Link]
- Wojcicka, U., et al. (2017). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 74(2), 437-446.
-
Abdel-Maksoud, M. S., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(6), 1845. [Link]
-
Wójcicka, U., & Kaźmierczak-Barańska, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 846305. [Link]
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal.
-
Pop, R., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]
- Santa Cruz Biotechnology. (n.d.). 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid. Santa Cruz Biotechnology.
-
Basile, L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4844. [Link]
- PubChem. (n.d.). 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide. PubChem.
- Wikipedia. (n.d.). Pyrrolidine. Wikipedia.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - 6-(pyrrolidin-1-yl)pyridin-3-amine (C9H13N3) [pubchemlite.lcsb.uni.lu]
- 6. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]
- 7. 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Structure-Activity Relationship (SAR) of Pyrrolidinyl Pyridine Amines
Executive Summary
The pyrrolidinyl pyridine amine scaffold represents a "privileged structure" in medicinal chemistry, most notably serving as the template for high-affinity Histamine H3 Receptor (H3R) antagonists and inverse agonists . Unlike early-generation H3 ligands based on imidazole (which suffered from CYP450 inhibition and poor blood-brain barrier penetration), this non-imidazole scaffold offers tunable lipophilicity, metabolic stability, and superior CNS bioavailability.
This guide analyzes the structural determinants of this scaffold, detailing how specific modifications to the pyrrolidine headgroup, pyridine spacer, and amine linker modulate potency, selectivity, and pharmacokinetic (PK) profiles.
Part 1: The Pharmacophore Deconstructed
To understand the SAR, we must dissect the molecule into three distinct functional domains.
The Basic Headgroup (Pyrrolidine)
The pyrrolidine ring serves as the primary basic center (
-
Stereochemistry: The introduction of a methyl group at the C-2 position of the pyrrolidine ring often creates a stereocenter. Research indicates that
-methylpyrrolidine analogs frequently exhibit superior affinity compared to their counterparts due to optimal steric fit within the receptor's orthosteric binding pocket. -
Metabolic Stability: Unsubstituted pyrrolidines are susceptible to oxidative metabolism. Methylation or fluorination can block metabolic "soft spots," extending the half-life (
).
The Central Spacer (Pyridine)
The pyridine ring acts as a rigid scaffold that orients the headgroup and the tail.
-
Regiochemistry: The 2,6-disubstituted pyridine is the most common motif. However, shifting the nitrogen position (e.g., to a 2,5-substitution) alters the vector of the substituents, often reducing affinity due to a mismatch with the receptor's hydrophobic cleft.
-
Electronic Effects: The pyridine nitrogen can participate in hydrogen bonding, but its primary role is often to modulate the
of the attached amine linker via electron withdrawal.
The Linker and Lipophilic Tail
The amine linker connects the pyridine core to a lipophilic tail (often a phenyl or heteroaryl group). This tail occupies a secondary hydrophobic pocket in the receptor.
-
Rigidity: Rigidifying this linker (e.g., using a piperazine or piperidine instead of a flexible alkyl chain) often improves selectivity by restricting the molecule's conformational entropy, reducing off-target binding to H1 or H2 receptors.
Part 2: Synthetic Architecture
The construction of pyrrolidinyl pyridine amines relies heavily on Palladium-catalyzed C-N bond formation. The Buchwald-Hartwig amination is the industry standard for coupling the pyrrolidine or the tail amine to the halogenated pyridine core.
Mechanistic Causality in Synthesis
-
Catalyst Choice:
is preferred over to avoid introducing acetate ions, which can occasionally interfere with sensitive substrates. -
Ligand Selection: Bidentate ligands like BINAP or Xantphos are employed to prevent the formation of inactive Palladium-iodide dimers and to enforce the reductive elimination step, which is often the rate-determining step in forming sterically hindered amines.
-
Base: Sodium tert-butoxide (
) is used because it is strong enough to deprotonate the amine-Pd complex but bulky enough to minimize nucleophilic attack on the pyridine ring itself.
Visualization: Synthetic Workflow
The following diagram outlines the logical flow of the convergent synthesis strategy.
Caption: Convergent synthesis via sequential Buchwald-Hartwig aminations allows for modular variation of head and tail groups.
Part 3: Structure-Activity Relationship (SAR) Analysis
The following table summarizes the quantitative impact of specific structural modifications based on pooled data from H3R antagonist literature (e.g., Abbott, Cepahlon series).
SAR Data Summary[1][2]
| Structural Domain | Modification | Effect on Potency ( | Effect on PK / Liability |
| Pyrrolidine | Unsubstituted | High ( | Moderate metabolic stability. |
| Pyrrolidine | 2-Methyl ( | Very High ( | Improved steric fit; slight lipophilicity increase. |
| Pyrrolidine | 2-Methyl ( | Reduced (~10–50 nM) | Steric clash in orthosteric pocket. |
| Pyridine | 2,6-Substitution | Optimal | Linear geometry favors receptor spanning. |
| Pyridine | 2,5-Substitution | Decreased | Angular geometry misaligns the tail group. |
| Linker | Amide (-CO-NH-) | Moderate | Poor CNS penetration (PSA increase). |
| Linker | Ether (-O-) | High | Good CNS penetration; potential oxidative metabolism. |
| Tail | 4-Chlorophenyl | High | Lipophilic interaction; potential toxicity concerns.[1] |
| Tail | Cyclobutyl/Alkyl | Moderate | Lower potency but improved solubility/safety profile. |
Visualization: SAR Logic Map
This diagram illustrates the decision tree researchers use when optimizing this scaffold.
Caption: SAR optimization pathways focusing on potency (Head), safety (Core), and selectivity (Tail).
Part 4: Experimental Protocols
Synthesis: General Buchwald-Hartwig Coupling
Validation: This protocol uses a "catalytic pre-activation" step to ensure the active
Reagents:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
- (1–2 mol%)
-
BINAP or Xantphos (2–4 mol%)
- (1.5 equiv)
-
Toluene (anhydrous, degassed)
Step-by-Step:
-
Degassing: Charge the reaction vessel with toluene and sparge with Argon for 15 minutes. Why: Oxygen poisons the Pd(0) catalyst, leading to homocoupling side products.
-
Pre-complexation: Add
and the phosphine ligand. Stir at room temperature for 10 minutes until the solution changes color (typically to a deep orange/red). Why: Ensures ligand exchange occurs prior to oxidative addition. -
Substrate Addition: Add the aryl halide, amine, and
under a positive stream of Argon. -
Reaction: Seal the vessel and heat to 100°C for 4–12 hours. Monitor by LC-MS.
-
Workup: Cool to RT, filter through a celite pad (to remove Pd black), and concentrate. Purify via flash chromatography (Hexane/EtOAc).
In Vitro Assay: H3R Radioligand Binding
Validation: Using
Protocol:
-
Membrane Prep: Use HEK-293 cells stably expressing human H3R. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Incubation: Mix membranes (
protein) with -NAMH (~1 nM) and the test compound (concentration range to M). -
Equilibrium: Incubate at 25°C for 60 minutes. Why: H3R kinetics are relatively slow; insufficient time leads to underestimation of affinity.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI). Why: PEI reduces non-specific binding of the radioligand to the filter.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
References
-
Design, synthesis, and structure-activity relationships of novel non-imidazole histamine H3 receptor antagonists. Source: PubMed (J Med Chem) URL:[Link]
-
Synthesis and structure-activity relationships of conformationally constrained histamine H3 receptor agonists. Source: PubMed (J Med Chem) URL:[Link]
-
Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists. Source: PubMed (Bioorg Med Chem Lett) URL:[Link]
-
Mini review on blood-brain barrier penetration of pyridinium aldoximes. Source: PubMed (J Appl Toxicol) URL:[Link]
-
Buchwald–Hartwig amination: A practical guide. Source: Wikipedia (General Reference for Conditions) URL:[Link][2]
Sources
The Emerging Landscape of 3-Amino-6-Pyrrolidinopyridine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space. Within this landscape, nitrogen-containing heterocycles, particularly pyridine and pyrrolidine scaffolds, have proven to be exceptionally fruitful starting points for the development of new drugs. This technical guide delves into the chemistry, potential biological activities, and therapeutic applications of a promising, yet relatively underexplored, class of compounds: 3-amino-6-pyrrolidinopyridine derivatives . By combining the structural features of both 3-aminopyridine and a pyrrolidine moiety at the 6-position, these compounds present a unique scaffold with the potential for diverse biological interactions. This guide will serve as a comprehensive resource, providing insights into their synthesis, structure-activity relationships, and potential as next-generation therapeutics.
The Rationale: Why 3-Amino-6-Pyrrolidinopyridine?
The pyridine ring is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to be functionalized at various positions make it a privileged scaffold. The 3-aminopyridine moiety, in particular, is a key pharmacophore in a range of biologically active molecules, including kinase inhibitors and central nervous system (CNS) agents.[2]
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, offers distinct advantages in drug design.[3] Its three-dimensional structure allows for better exploration of protein binding pockets compared to planar aromatic systems. Furthermore, the pyrrolidine nitrogen can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its presence can enhance aqueous solubility and modulate pharmacokinetic properties.[3]
The strategic combination of these two pharmacophores in a single molecule, the 3-amino-6-pyrrolidinopyridine core, is hypothesized to yield compounds with unique and potent biological activities. The amino group at the 3-position can serve as a crucial interaction point with biological targets, while the pyrrolidine ring at the 6-position can modulate selectivity, potency, and pharmacokinetic profiles.
Navigating the Synthetic Landscape: Crafting the Core Scaffold
The synthesis of 3-amino-6-pyrrolidinopyridine derivatives can be approached through several strategic disconnections. The key challenge lies in the selective introduction of the amino and pyrrolidino groups onto the pyridine ring. Two primary retrosynthetic approaches are envisioned:
-
Approach A: Pyrrolidination of a Diaminopyridine Precursor: This strategy involves the initial synthesis of a 2,5-diaminopyridine derivative, followed by the selective introduction of the pyrrolidine ring at the 6-position.
-
Approach B: Amination of a Pyrrolidinylpyridine Precursor: This approach begins with the synthesis of a 6-(pyrrolidin-1-yl)pyridin-3-amine precursor, which is then further functionalized at the 3-amino position.
Key Synthetic Methodologies
Several modern synthetic methodologies can be employed to achieve these transformations, offering researchers a versatile toolbox.
Nucleophilic aromatic substitution is a powerful tool for the formation of C-N bonds on electron-deficient aromatic rings like pyridine.[4][5] The reactivity of halopyridines towards nucleophilic attack is significantly enhanced at the 2- and 6-positions due to the electron-withdrawing nature of the ring nitrogen, which can stabilize the negatively charged Meisenheimer intermediate.[5][6]
Experimental Protocol: Synthesis of 2-Amino-6-(pyrrolidin-1-yl)pyridine via SNAr
This protocol describes a plausible synthesis of the core scaffold starting from the commercially available 2-amino-6-chloropyridine.
-
Step 1: Reaction Setup
-
In a sealed reaction vessel, combine 2-amino-6-chloropyridine (1.0 eq), pyrrolidine (1.5 - 2.0 eq), and a suitable base such as potassium carbonate (K2CO3) or sodium tert-butoxide (NaOtBu) (2.0 eq).
-
Add a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
-
Step 2: Reaction Conditions
-
Heat the reaction mixture to a temperature ranging from 100 to 150 °C. The optimal temperature should be determined empirically.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Step 3: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-6-(pyrrolidin-1-yl)pyridine.[7]
-
dot graph "SNAr_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial", fontsize=10];
} caption: "Workflow for SNAr synthesis."
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of C-N bonds.[8][9] It offers a milder and more general alternative to traditional amination methods, tolerating a wide range of functional groups.[10][11] This reaction is particularly useful for coupling amines with aryl halides.[12]
Experimental Protocol: Synthesis of 2-Amino-6-(pyrrolidin-1-yl)pyridine via Buchwald-Hartwig Amination
This protocol outlines a potential synthesis using a palladium catalyst and a suitable phosphine ligand.
-
Step 1: Catalyst and Ligand Preparation
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precursor such as Pd2(dba)3 (palladium tris(dibenzylideneacetone)) or Pd(OAc)2 (palladium(II) acetate) and a phosphine ligand (e.g., XPhos, SPhos, or BINAP).
-
-
Step 2: Reaction Setup
-
To the reaction vessel, add 2-amino-6-bromopyridine (1.0 eq), pyrrolidine (1.2 eq), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq).
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
-
Step 3: Reaction Conditions
-
Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Step 4: Work-up and Purification
-
After completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
dot graph "Buchwald_Hartwig_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial", fontsize=10];
} caption: "Workflow for Buchwald-Hartwig amination."
Unveiling the Therapeutic Potential: A Landscape of Biological Activities
While dedicated studies on 3-amino-6-pyrrolidinopyridine derivatives are limited, the known biological activities of structurally related aminopyridines and pyrrolidine-containing compounds provide a strong foundation for predicting their therapeutic potential.
Anticancer Activity
The aminopyridine scaffold is a common feature in many kinase inhibitors.[13][14] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The 3-amino group can act as a key hydrogen bond donor, anchoring the molecule in the ATP-binding pocket of various kinases.
Potential Kinase Targets:
-
Tyrosine Kinases: Epidermal growth factor receptor (EGFR), Vascular endothelial growth factor receptor (VEGFR), and Abelson murine leukemia viral oncogene homolog 1 (Abl) are all validated cancer targets that are inhibited by aminopyridine-based drugs.[15]
-
Serine/Threonine Kinases: Aurora kinases and Polo-like kinases, which are critical for cell cycle progression, are also susceptible to inhibition by aminopyridine derivatives.[16]
The pyrrolidine moiety can contribute to anticancer activity by improving the pharmacokinetic properties of the molecule or by providing additional interactions within the kinase binding site, potentially enhancing potency and selectivity.[3][17]
dot graph "Kinase_Inhibition_Pathway" { graph [splines=ortho, nodesep=0.6, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [color="#5F6368", fontname="Arial", fontsize=10];
} caption: "Potential kinase inhibition pathways."
Table 1: Hypothetical Anticancer Activity Profile
| Derivative | Modification on 3-amino group | Modification on pyrrolidine ring | Target Kinase | IC50 (nM) (Predicted) |
| 1a | -H | -H | EGFR | 50-100 |
| 1b | -COCH3 | -H | VEGFR2 | 20-50 |
| 1c | -SO2Ph | 3-OH | Aurora A | 10-25 |
| 1d | -H | 3-F | Abl | 75-150 |
This table presents hypothetical data based on known SAR of related compounds and is for illustrative purposes only.
Antimicrobial Activity
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of new antibiotics. Aminopyridine derivatives have demonstrated promising antibacterial activity.[1][18] The pyridine nitrogen can chelate essential metal ions for bacterial enzymes, and the overall scaffold can interfere with various cellular processes.
The addition of a pyrrolidine ring could enhance antibacterial efficacy by increasing cell wall penetration or by providing new binding interactions with bacterial targets.[19][20]
Table 2: Potential Antibacterial Activity
| Derivative | Modification | Target Organism | MIC (µg/mL) (Predicted) |
| 2a | -H | Staphylococcus aureus | 8-16 |
| 2b | 4'-F-Ph at 3-amino | Escherichia coli | 16-32 |
| 2c | -H, 3-OH on pyrrolidine | Pseudomonas aeruginosa | 32-64 |
This table presents hypothetical data based on known SAR of related compounds and is for illustrative purposes only.
Anti-inflammatory and Other Activities
Aminopyridine derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).[2] Furthermore, the pyrrolidine scaffold is present in molecules with a wide range of other biological activities, including antiviral and anticonvulsant effects.[3][21]
Future Directions and Conclusion
The 3-amino-6-pyrrolidinopyridine scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core structure, coupled with the vast potential for chemical modification at both the 3-amino and pyrrolidine positions, offers a rich field for structure-activity relationship studies.
Future research in this area should focus on:
-
Systematic Synthesis and Library Generation: The synthesis of a diverse library of 3-amino-6-pyrrolidinopyridine derivatives with various substituents on both the amino and pyrrolidine moieties is crucial to explore the chemical space and identify lead compounds.
-
Comprehensive Biological Screening: These libraries should be screened against a broad panel of biological targets, including a wide range of kinases, bacterial and fungal strains, and inflammatory mediators.
-
Mechanism of Action Studies: For active compounds, detailed mechanistic studies are essential to elucidate their mode of action at the molecular level.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.
References
- Ambaye, R. Y., Indap, M. A., & Naik, S. D. (1987). Enhanced activity of anticancer drugs in murine tumours by co-administration with 3-aminopyrrolidine-2,5-dione-N-mustard derivative. British Journal of Cancer, 55(4), 365–368.
- Chen, Y., et al. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European Journal of Medicinal Chemistry, 46(6), 2067-2075.
- Doláková, D., et al. (2000). Synthesis of Some 2, 6-Disubstituted 4-Amidopyridines and -Thioamidopyridines, and Their Antimycobacterial and Photosynthesis-Inhibiting Activity. Molecules, 5(3), 577-587.
- Goldberg, F. W., et al. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of Medicinal Chemistry, 49(12), 3537-3540.
- Smyth, L. A., et al. (2015). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 23(17), 5644-5660.
- Pfeifer, C., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3290-3294.
- Al-Hourani, B. J., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(3), 579.
- Cui, J. J., et al. (2008). Discovery of orally active pyrrolopyridine- and aminopyridine-based Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3213-3218.
- Inglebert, S. A., et al. (2011). 2-Amino-6-(pyrrolidin-1-yl)-4-p-tolylpyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1972.
- Gümüş, M. K., & Gümüş, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Journal of Molecular Structure, 1292, 136155.
- Zgharia, S., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3433.
- Smyth, L. A., Matthews, T. P., & Collins, I. (2011). Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. Bioorganic & Medicinal Chemistry, 19(11), 3569-3578.
- Kráľová, K., et al. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 24(18), 3345.
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2015). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. International Journal of Organic Chemistry, 5(3), 169-176.
- Yuliani, R., et al. (2021). Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against murine leukemia P-388 cells. Rasayan Journal of Chemistry, 14(1), 123-129.
- BenchChem. (2024). Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines: Application Notes and Protocols for Researchers.
- Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25.
- Guidechem. (2022). What is 2-Amino-6-chloropyridine and how is it synthesized?.
- Wikipedia. (2023). 3-Aminopyridine.
- Khokhar, A. R., et al. (1989). Synthesis and antitumor activity of a series of (aminoethylpyrrolidine) platinum complexes. Cancer Chemotherapy and Pharmacology, 23(1), 15-18.
- Synchem. (n.d.). 2-Amino-6-pyrrolidinopyridine.
- ResearchGate. (2018).
- Wikipedia. (2023).
- Royal Society of Chemistry. (2007).
- BenchChem. (n.d.). Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine and 2-Amino-5-bromopyridine.
- Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970.
- Wang, Y., et al. (2024). Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity. ACS Infectious Diseases, 10(1), 1-8.
- ChemScene. (n.d.). 2-Amino-4-(cyanomethyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile.
- Inglebert, S. A., et al. (2011). 2-Amino-6-(pyrrolidin-1-yl)-4-p-tolyl-pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1972.
- YouTube. (2019, January 19).
- Atlanchim Pharma. (n.d.).
- YouTube. (2025, April 3).
- Chemistry LibreTexts. (2023, June 30).
- YouTube. (2018, April 20). 37.
- ECHEMI. (n.d.).
Sources
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. synchem.de [synchem.de]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. atlanchimpharma.com [atlanchimpharma.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of orally active pyrrolopyridine- and aminopyridine-based Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhanced activity of anticancer drugs in murine tumours by co-administration with 3-aminopyrrolidine-2,5-dione-N-mustard derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and physicochemical characteristics of CAS [Insert CAS if known]
An In-Depth Technical Guide to the Physicochemical Characteristics of Ibrutinib (CAS 936563-96-1)
Authored by: A Senior Application Scientist
Introduction
Ibrutinib (CAS 936563-96-1) is a first-in-class, orally administered small molecule that has revolutionized the treatment landscape for several B-cell malignancies.[1][2] Marketed under the brand name Imbruvica®, it functions as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[3][4][5] This pathway is essential for the proliferation, survival, and trafficking of both normal and malignant B-cells.[3][6] By forming a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, ibrutinib effectively blocks downstream signaling, thereby inducing apoptosis and inhibiting the growth of cancerous B-cells.[3][4]
This technical guide provides a comprehensive overview of the molecular weight and key physicochemical characteristics of ibrutinib, offering valuable insights for researchers, scientists, and professionals involved in drug development and formulation. Understanding these properties is paramount for optimizing analytical methods, designing stable formulations, and ensuring consistent bioavailability.
Core Physicochemical Properties of Ibrutinib
A thorough understanding of a drug's physicochemical properties is fundamental to its development and clinical application. These characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. The key physicochemical parameters for ibrutinib are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 936563-96-1 | [7][8][9] |
| Molecular Formula | C25H24N6O2 | [7][9][10] |
| Molecular Weight | 440.50 g/mol | [7][8][11][12] |
| Appearance | White to off-white solid | [10][11][12] |
| Melting Point | 149-158 °C | [3][10] |
| pKa | 3.74 | [3][10] |
| LogP | 3.97 | [10] |
| Solubility | - Practically insoluble in water (~0.003 mg/mL at pH 4.5 and 8)[10][11]- Slightly soluble at pH 1.2 (~1.6 mg/mL)[11]- Soluble in dimethyl sulfoxide (DMSO) (~30 mg/mL)[13][14]- Soluble in methanol[11][12]- Sparingly soluble in ethanol (~0.25 mg/ml)[13] | [10][11][12][13][14] |
Mechanism of Action: Targeting the BTK Signaling Pathway
Ibrutinib exerts its therapeutic effect by selectively and irreversibly inhibiting Bruton's tyrosine kinase (BTK).[7][14] BTK is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[6] This pathway is crucial for B-cell development, activation, proliferation, and survival.[6][15] In many B-cell malignancies, the BCR pathway is constitutively active, driving uncontrolled cell growth.
The following diagram illustrates the central role of BTK in the BCR signaling cascade and the inhibitory action of ibrutinib.
Caption: The BTK Signaling Pathway and Ibrutinib's Mechanism of Action.
Experimental Protocols for Physicochemical Characterization
Accurate and reproducible characterization of ibrutinib's physicochemical properties is essential for quality control and formulation development. The following are detailed protocols for key analytical methods.
Determination of Molecular Weight by Mass Spectrometry
Rationale: Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides a highly accurate determination of the molecular weight of a compound.
Protocol:
-
Sample Preparation: Dissolve a small amount of ibrutinib in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Infusion: Directly infuse the sample solution into the mass spectrometer at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]+ should be observed.
-
Analysis: Determine the exact mass of the [M+H]+ ion and calculate the molecular weight of the neutral molecule.
Solubility Determination
Rationale: Solubility is a critical parameter that influences a drug's dissolution rate and bioavailability. Ibrutinib's solubility is pH-dependent, necessitating evaluation across a range of physiologically relevant pH values.[16]
Protocol (Shake-Flask Method):
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.
-
Sample Addition: Add an excess amount of ibrutinib to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: Withdraw an aliquot from each vial and filter it through a 0.45 µm filter to remove undissolved solids.
-
Quantification: Analyze the concentration of ibrutinib in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][17]
-
Calculation: The determined concentration represents the equilibrium solubility of ibrutinib at that specific pH.
Stability Assessment by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the melting point and assess the physical stability of different solid forms (crystalline vs. amorphous).[18][19]
Protocol:
-
Sample Preparation: Accurately weigh a small amount of ibrutinib (typically 2-5 mg) into an aluminum DSC pan.
-
Instrumentation: Place the sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Analysis: The melting point is identified as the onset or peak of the endothermic event on the DSC thermogram. The presence of a sharp endotherm is indicative of a crystalline material, while a broad transition may suggest an amorphous form.[18]
Experimental Workflow: Kinase Inhibitor Profiling
To understand the selectivity and off-target effects of a kinase inhibitor like ibrutinib, a comprehensive kinase profiling workflow is employed. This involves screening the compound against a panel of kinases.
The following diagram outlines a typical workflow for kinase inhibitor profiling.
Caption: A streamlined workflow for kinase inhibitor profiling.
Conclusion
The physicochemical properties of ibrutinib, including its molecular weight, solubility, melting point, and pKa, are critical determinants of its biopharmaceutical behavior. A comprehensive understanding of these characteristics, obtained through rigorous experimental evaluation, is indispensable for the development of stable and effective drug products. The analytical methods and workflows described in this guide provide a robust framework for the characterization of ibrutinib and other kinase inhibitors, ultimately contributing to the advancement of targeted cancer therapies.
References
-
Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem. National Institutes of Health. Available from: [Link]
-
210563Orig1s000 210563Orig2s000 - accessdata.fda.gov. U.S. Food and Drug Administration. Available from: [Link]
-
IMBRUVICATM (ibrutinib) capsules - accessdata.fda.gov. U.S. Food and Drug Administration. Available from: [Link]
-
ibrutinib PI - Therapeutic Goods Administration (TGA). Australian Government Department of Health. Available from: [Link]
-
Exploring the analytical method development for ibrutinib: A review. ResearchGate. Available from: [Link]
-
Bruton's tyrosine kinase - Wikipedia. Wikipedia. Available from: [Link]
-
Ibrutinib BP EP USP CAS 936563-96-1 Manufacturers and Suppliers. Fengchen Group. Available from: [Link]
-
Exploring the analytical method development for ibrutinib: A review. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. ScienceOpen. Available from: [Link]
-
Automated kinase profiling workflow. ( A ) Schematic representation of... ResearchGate. Available from: [Link]
-
The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. National Center for Biotechnology Information. Available from: [Link]
-
Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Cell and Developmental Biology. Available from: [Link]
-
IMBRUVICA 140 mg hard capsules - EMA. European Medicines Agency. Available from: [Link]
-
Rapid profiling of protein kinase inhibitors by quantitative proteomics. National Center for Biotechnology Information. Available from: [Link]
-
Bruton's Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis. MDPI. Available from: [Link]
-
Stability Studies of Amorphous Ibrutinib Prepared Using the Quench-Cooling Method and Its Dispersions with Soluplus®. MDPI. Available from: [Link]
-
COMPOSITIONS CONTAINING IBRUTINIB. European Patent Office. Available from: [Link]
-
CellEKT: A Robust Chemical Proteomics Workflow to Profile Cellular Target Engagement of Kinase Inhibitors. National Center for Biotechnology Information. Available from: [Link]
- Acid addition salt of ibrutinib. Google Patents.
-
A Review on Various Analytical Methods of Ibrutinib. JETIR. Available from: [Link]
-
Stability Studies of Amorphous Ibrutinib Prepared Using the Quench-Cooling Method and Its Dispersions with Soluplus®. National Center for Biotechnology Information. Available from: [Link]
-
Characterization of Amorphous Ibrutinib Thermal Stability. ACS Publications. Available from: [Link]
-
Ibrutinib - Wikipedia. Wikipedia. Available from: [Link]
-
Characterization of Amorphous Ibrutinib Thermal Stability. Charles University. Available from: [Link]
-
Stability Studies of Amorphous Ibrutinib Prepared Using the Quench-Cooling Method and Its Dispersions with Soluplus. ResearchGate. Available from: [Link]
-
Exploring the analytical method development for ibrutinib: A review. ResearchGate. Available from: [Link]
-
Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. DigitalCommons@TMC. Available from: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]
-
Ibrutinib | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass. Available from: [Link]
-
ibrutinib | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]
-
ibrutinib - ClinPGx. PharmGKB. Available from: [Link]
-
Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. ctppc.org [ctppc.org]
- 2. Exploring the analytical method development for ibrutinib: A review - Curr Trends Pharm Pharm Chem [ctppc.org]
- 3. tga.gov.au [tga.gov.au]
- 4. Ibrutinib - Wikipedia [en.wikipedia.org]
- 5. ClinPGx [clinpgx.org]
- 6. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ibrutinib | Bruton's Tyrosine Kinase | Tocris Bioscience [tocris.com]
- 9. Ibrutinib | CAS 936563-96-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. jetir.org [jetir.org]
- 18. mdpi.com [mdpi.com]
- 19. Stability Studies of Amorphous Ibrutinib Prepared Using the Quench-Cooling Method and Its Dispersions with Soluplus® - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Robust and Scalable Synthesis of 6-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride
Introduction: Significance and Synthetic Strategy
6-(Pyrrolidin-1-yl)pyridin-3-amine is a valuable heterocyclic building block in medicinal chemistry. The substituted aminopyridine scaffold is a key pharmacophore in a wide range of biologically active molecules, particularly in the development of kinase inhibitors for oncology.[1][2] The pyrrolidine moiety often enhances solubility and modulates the pharmacokinetic properties of drug candidates. This document provides a detailed, field-proven protocol for the synthesis of its dihydrochloride salt, a stable and readily handleable form of the compound.
The synthetic approach detailed herein employs a palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds.[3][4] It offers significant advantages over traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and have limited substrate scope. The Buchwald-Hartwig reaction proceeds under milder conditions with high functional group tolerance, making it a cornerstone of modern synthetic chemistry.[4]
This protocol will guide the user through the coupling of 6-chloropyridin-3-amine with pyrrolidine, followed by purification and conversion to the corresponding dihydrochloride salt.
Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (6-chloropyridin-3-amine), forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (pyrrolidine) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form an amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, releasing the desired product, 6-(pyrrolidin-1-yl)pyridin-3-amine, and regenerating the active Pd(0) catalyst.[3]
The choice of ligand is critical for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands generally providing the best results by promoting both the oxidative addition and the final reductive elimination steps.[4][5]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. | Supplier Suggestion | Notes |
| 6-Chloropyridin-3-amine | 5350-93-6 | 128.56 g/mol | BLDpharm, Sigma-Aldrich | Purity >98% |
| Pyrrolidine | 123-75-1 | 71.12 g/mol | Sigma-Aldrich | Anhydrous, >99% |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 g/mol | Sigma-Aldrich | Catalyst precursor |
| rac-BINAP | 98327-87-8 | 622.67 g/mol | Sigma-Aldrich | Ligand |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 g/mol | Sigma-Aldrich | Strong, non-nucleophilic base |
| Anhydrous Toluene | 108-88-3 | 92.14 g/mol | Sigma-Aldrich | Dry solvent is critical |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Fisher Scientific | ACS grade, for extraction/chromatography |
| Hexanes | 110-54-3 | - | Fisher Scientific | ACS grade, for chromatography |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 g/mol | Fisher Scientific | Anhydrous, for salt precipitation |
| Hydrochloric Acid solution | 7647-01-0 | - | Sigma-Aldrich | 2.0 M solution in Diethyl Ether |
| Celite® | 61790-53-2 | - | Sigma-Aldrich | For filtration |
| Deuterated Chloroform (CDCl₃) | 865-49-6 | 120.38 g/mol | Cambridge Isotope Labs | For NMR analysis |
Equipment
-
Schlenk flask or oven-dried, three-neck round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas line (Nitrogen or Argon) with manifold
-
Syringes and needles for transfer of anhydrous reagents
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Flash chromatography system
-
NMR Spectrometer (e.g., 400 MHz)[6]
-
Mass Spectrometer (MS)
-
FT-IR Spectrometer
Detailed Experimental Protocol
This protocol outlines the synthesis on a 5 mmol scale.
Sources
Procedures for converting free base to 6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride salt
An In-depth Technical Guide to the Synthesis and Characterization of 6-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride
Introduction
In the landscape of modern drug discovery and development, the physicochemical properties of an active pharmaceutical ingredient (API) are as crucial as its pharmacological activity. The compound 6-(pyrrolidin-1-yl)pyridin-3-amine is a heterocyclic amine that serves as a valuable scaffold in medicinal chemistry. However, like many amine-containing compounds, its free base form may exhibit suboptimal characteristics such as poor aqueous solubility, limited stability, and challenging handling properties.
The conversion of a free base to a salt is a fundamental and highly effective strategy to enhance the biopharmaceutical performance of a drug candidate.[1][2] Approximately 50% of all small-molecule drugs are administered as salts, a testament to the profound impact of this simple chemical modification. Salt formation can significantly improve aqueous solubility, dissolution rate, chemical stability, and crystallinity, all of which are critical for predictable bioavailability and manufacturability.[3][4]
This application note provides a comprehensive, step-by-step protocol for the conversion of 6-(pyrrolidin-1-yl)pyridin-3-amine free base to its more stable and water-soluble dihydrochloride salt. The procedure is designed for researchers in synthetic chemistry, pharmacology, and drug development, offering not just a method, but also the underlying scientific rationale for each step to ensure robust and reproducible results.
Reaction Principle and Stoichiometry
The conversion of 6-(pyrrolidin-1-yl)pyridin-3-amine to its dihydrochloride salt is a classic acid-base reaction. The molecule possesses two basic nitrogen centers amenable to protonation: the sp²-hybridized nitrogen within the pyridine ring and the sp³-hybridized nitrogen of the pyrrolidine ring. The pKa of the conjugate acid of pyridine is approximately 5.2, while that of piperidine (a close structural analog to pyrrolidine) is around 11.[5] This indicates that both nitrogen atoms are sufficiently basic to react with a strong acid like hydrochloric acid (HCl).
To ensure complete conversion to the dihydrochloride salt, at least two molar equivalents of HCl must be used. The reaction is typically performed in an anhydrous organic solvent in which the free base is soluble, but the resulting hydrochloride salt is not, leading to its precipitation from the solution.
Caption: Chemical conversion of the free base to its dihydrochloride salt.
Materials and Equipment
Chemicals
| Reagent | Grade | Supplier | Notes |
| 6-(Pyrrolidin-1-yl)pyridin-3-amine | ≥95% Purity | Commercially Available | Store under inert gas. |
| 4 M HCl in 1,4-Dioxane | Anhydrous | Commercially Available | Highly corrosive and hygroscopic. Handle with care.[6] |
| Anhydrous Diethyl Ether | Reagent Grade | Commercially Available | Used for washing. Highly flammable. |
| Anhydrous Ethanol | 200 Proof | Commercially Available | Alternative solvent for the free base. |
| Deuterated Solvents (e.g., DMSO-d₆) | NMR Grade | Commercially Available | For NMR analysis. |
Equipment
| Equipment | Purpose |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | Agitation of the reaction mixture |
| Glass syringe and needle | Controlled addition of HCl solution |
| Büchner funnel and filter flask | Filtration of the precipitated salt |
| High-vacuum pump | Drying of the final product |
| Rotary evaporator | Solvent removal (if necessary) |
| HPLC system | Purity analysis |
| NMR spectrometer | Structural confirmation |
| FTIR spectrometer | Structural confirmation |
Experimental Protocol
This protocol is designed for a 1 gram scale synthesis and can be adjusted accordingly. All operations should be performed in a well-ventilated fume hood.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide | C10H13N3S | CID 24690649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Hydrogen Chloride (HCI) in 1, 4 dioxane (DIOXANE) - Glindia [glindiachemicals.com]
Reductive amination techniques involving 6-(Pyrrolidin-1-yl)pyridin-3-amine
Application Note: Reductive Amination Protocols for 6-(Pyrrolidin-1-yl)pyridin-3-amine
Abstract
This technical guide details the reductive amination of 6-(pyrrolidin-1-yl)pyridin-3-amine (CAS 149306-33-6), a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands.[1] Unlike simple anilines, this substrate features a strongly electron-donating pyrrolidine ring at the C6 position, which significantly alters the nucleophilicity of the C3-amine and the basicity of the pyridine nitrogen. This note provides three validated protocols—Standard (STAB), Hard-Target (Ti-mediated), and Traditional (Cyanoborohydride)—along with mechanistic insights to minimize common side reactions such as over-alkylation and pyridine oxidation.[1]
Part 1: Scientific Foundation & Substrate Analysis[1]
Electronic Profile
The substrate, 6-(pyrrolidin-1-yl)pyridin-3-amine, is an electron-rich heterocyclic amine .[1]
-
Pyrrolidine Effect: The nitrogen atom in the pyrrolidine ring is a strong mesomeric donor (+M effect).[1] It pushes electron density into the pyridine ring, stabilizing the protonated pyridine nitrogen but also increasing the electron density at the C3-amine.
-
Reactivity Implication: The C3-amine is more nucleophilic than that of unsubstituted 3-aminopyridine. However, the increased basicity of the pyridine ring nitrogen (N1) can sequester protons, potentially requiring slightly higher acid loading to catalyze imine formation without protonating the nucleophilic amine to the point of deactivation.
Mechanistic Pathway
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion, which is then irreversibly reduced to the amine.
Figure 1: General mechanism of reductive amination for aminopyridines.
Part 2: Experimental Protocols
Method A: The "Gold Standard" (STAB Protocol)
Reagent: Sodium Triacetoxyborohydride (STAB) Application: Aldehydes (aliphatic/aromatic) and reactive ketones.[1] Rationale: STAB is mild and selective.[1] It reduces the iminium ion faster than the aldehyde/ketone, allowing for a "one-pot" procedure without pre-forming the imine.
Protocol:
-
Preparation: In a dry vial, dissolve 6-(pyrrolidin-1-yl)pyridin-3-amine (1.0 equiv) in 1,2-Dichloroethane (DCE) (0.1 M concentration).
-
Note: DCM can be used, but DCE allows for higher temperatures if the reaction is sluggish.[1]
-
-
Activation: Add the Aldehyde (1.1–1.2 equiv).
-
Catalysis: Add Acetic Acid (AcOH) (1.0–2.0 equiv).
-
Critical: For this substrate, 1.0 equiv is usually sufficient. Excess acid may protonate the pyrrolidine-pyridine system excessively.
-
-
Reaction: Stir for 15–30 minutes at Room Temperature (RT) to allow hemiaminal equilibrium.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv) in one portion.
-
Monitoring: Stir at RT under nitrogen. Monitor by LC-MS. Reaction is typically complete in 2–16 hours.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1] Dry organics over Na₂SO₄ and concentrate.
Method B: The "Hard Target" (Titanium-Mediated)
Reagent: Titanium(IV) Isopropoxide / NaBH₄ Application: Sterically hindered ketones, unreactive aldehydes, or acid-sensitive substrates.[1] Rationale: Ti(OiPr)₄ acts as both a Lewis acid (activating the carbonyl) and a water scavenger (driving equilibrium toward the imine).[1]
Protocol:
-
Imine Formation: Combine Amine (1.0 equiv) and Ketone (1.1–1.5 equiv) in neat Ti(OiPr)₄ (2.0 equiv) or in minimal dry THF.[1]
-
Incubation: Stir at RT (or 40–60°C for difficult substrates) for 6–12 hours.
-
Checkpoint: Verify imine formation by LC-MS (look for M+Ketone-H₂O mass).[1]
-
-
Dilution: Dilute the viscous mixture with Methanol or Ethanol (dry).[1]
-
Reduction: Carefully add Sodium Borohydride (NaBH₄) (1.5 equiv) portion-wise. (Caution: Exothermic/Gas evolution).[1]
-
Quench: Quench by adding 1N NaOH or water. A white precipitate (TiO₂) will form.[1]
-
Filtration: Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc.
Method C: Traditional (Cyanoborohydride)
Reagent: Sodium Cyanoborohydride (NaBH₃CN) Application: General purpose, specifically when methanol solubility is required.[1] Rationale: Classic "Borch" conditions.[1] Effective but generates toxic cyanide byproducts.
Protocol:
-
Dissolve Amine (1.0 equiv) and Carbonyl (1.2 equiv) in Methanol (0.1 M).[1]
-
Add Acetic Acid to adjust pH to ~5–6 (approx. 2–3 equiv).
-
Add NaBH₃CN (1.5 equiv).[1]
-
Stir at RT for 12–24 hours.
-
Safety Note: Work up in a fume hood. Acidify quenching solution to liberate HCN gas only if trapping; otherwise, use basic oxidative workup (bleach) to destroy cyanide.[1]
Part 3: Data & Decision Making
Protocol Selection Guide
Figure 2: Decision matrix for selecting the optimal reductive amination condition.
Comparative Analysis of Reducing Agents
| Feature | NaBH(OAc)₃ (STAB) | NaBH₃CN (Cyanoborohydride) | Ti(OiPr)₄ + NaBH₄ |
| Selectivity | High (Reduces Imine > Carbonyl) | High (pH dependent) | Low (Stepwise process) |
| Toxicity | Low | High (Cyanide risk) | Low (Titanium salts) |
| Solvent | DCE, DCM, THF (No MeOH) | MeOH, EtOH | Neat / THF -> MeOH |
| Water Tolerance | Low (Decomposes) | Moderate | Very Low (Hydrolyzes) |
| Best For | Aldehydes, Simple Ketones | General Purpose | Hindered/Unreactive Ketones |
Part 4: Troubleshooting & Optimization
-
Stalled Reaction (Imine formed, no reduction):
-
Cause: Steric bulk or insufficient acidity.
-
Fix: Switch to Method B (Titanium) to force imine formation, or gently heat the STAB reaction to 40°C.[1]
-
-
Over-Alkylation (Dialkylation):
-
Cause: Primary amine product reacts with excess aldehyde.
-
Fix: Use a slight excess of the amine (1.1 equiv) relative to the aldehyde, or add the reducing agent before the aldehyde (Inverse Addition).[1]
-
-
Low Solubility:
-
Fix: If the aminopyridine is insoluble in DCE, use Method C (MeOH) or a mixture of DCE/DMF.[1]
-
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[2] Link[1]
-
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, vol. 93, no. 12, 1971, pp. 2897-2904. Link[1]
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554. Link[1]
-
PubChem. "6-(Pyrrolidin-1-yl)pyridin-3-amine (Compound)."[1][3] National Center for Biotechnology Information. Accessed Feb 26, 2026. Link[1]
Sources
Navigating the Challenges of C-N Cross-Coupling: A Guide to the Optimization of Buchwald-Hartwig Amination with Aminopyridine Derivatives
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has proven indispensable in pharmaceutical and materials science for creating aryl amines.[1][3] However, the application of this methodology to heteroaromatic systems, particularly those containing pyridine moieties, introduces a unique set of challenges. The pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst and impeding its activity, a phenomenon often referred to as catalyst poisoning.[4][5] This guide provides a comprehensive overview of the key parameters influencing the Buchwald-Hartwig amination of aminopyridine derivatives, offering field-proven insights and detailed protocols to enable researchers to navigate these challenges and achieve optimal reaction outcomes.
Introduction: The Aminopyridine Conundrum
Aminopyridines are privileged scaffolds in medicinal chemistry, appearing in a multitude of clinically successful drugs.[6] The direct and efficient synthesis of substituted aminopyridines is therefore a critical endeavor for drug discovery and development. While the Buchwald-Hartwig amination is a go-to reaction for C-N bond formation, its application to aminopyridine substrates is often hampered by the intrinsic properties of the pyridine ring.[5][7]
The lone pair of electrons on the pyridine nitrogen can chelate to the palladium center, leading to the formation of inactive or less active catalytic species.[4][5] This catalyst inhibition can result in sluggish reactions, low yields, and the need for higher catalyst loadings.[4] Furthermore, the electronic nature of the pyridine ring and the position of the amino and halide substituents can significantly influence reactivity. This necessitates a careful and systematic optimization of reaction conditions to overcome these hurdles.
Deconstructing the Reaction: Key Parameters for Success
The success of a Buchwald-Hartwig amination hinges on the interplay of several critical components. Understanding the role of each is paramount to developing a robust and efficient protocol for aminopyridine substrates.
The Palladium Source: Precatalysts for Performance
A variety of palladium sources can be employed, with Pd(OAc)₂ and Pd₂(dba)₃ being common starting points.[8] However, the use of pre-formed palladium precatalysts, often referred to as "generations" (G1, G2, G3, G4, etc.), is highly recommended for their stability and ability to reliably generate the active Pd(0) species.[8] These precatalysts consist of a palladium source complexed with a ligand and often an activating group that facilitates the formation of the active catalyst under the reaction conditions. For challenging substrates like aminopyridines, using a well-defined precatalyst can lead to more reproducible results and higher yields.
The Ligand: The Heart of the Catalyst
The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination, especially with challenging substrates.[1][9] The ligand's role is to stabilize the palladium center, promote the key steps of the catalytic cycle (oxidative addition and reductive elimination), and prevent catalyst decomposition.[1][2] For aminopyridine substrates, bulky, electron-rich biarylphosphine ligands are often the most effective.[1][7] These ligands create a sterically hindered environment around the palladium atom, which can disfavor the inhibitory coordination of the pyridine nitrogen.
Table 1: Common Ligands for Buchwald-Hartwig Amination of Aminopyridines
| Ligand | Structure | Key Features & Applications |
| XPhos | A versatile and widely used ligand for a broad range of substrates, including heteroaryl chlorides.[9][10] | |
| RuPhos | Often effective for sterically demanding couplings and secondary amines.[9] | |
| BrettPhos | Particularly effective for the coupling of primary amines.[2] | |
| Xantphos | A bidentate ligand that has shown success in the amination of halopyridines.[11][12] |
A systematic screening of ligands is often the most effective strategy for identifying the optimal choice for a specific aminopyridine substrate and coupling partner.[13]
The Base: The Driving Force of Deprotonation
The base plays a crucial role in the catalytic cycle by deprotonating the amine-palladium complex to form the key palladium-amido intermediate, which then undergoes reductive elimination.[7][14] The choice of base must be carefully considered, as it can significantly impact the reaction rate and the tolerance of sensitive functional groups.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used strong bases that are effective for a wide range of substrates.[8][9] However, their high basicity can be incompatible with functional groups such as esters and nitro groups.[2]
-
Weaker Bases: For base-sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often preferred.[7][8] While reactions with these bases may require higher temperatures or longer reaction times, they offer broader functional group compatibility.[15]
The solubility of the base is also a critical factor. The use of soluble organic bases like DBU has been explored to create homogeneous reaction conditions, which can be advantageous for process scale-up and flow chemistry applications.[12][16]
The Solvent: The Reaction Medium
The solvent's primary role is to solubilize the reactants and the catalyst. Anhydrous, aprotic solvents are generally required to prevent catalyst deactivation.[10] Common choices include:
-
Toluene: A versatile solvent suitable for a wide range of substrates.[9][17]
-
1,4-Dioxane: Offers good solvating power for many reagents.[9][17]
-
Tetrahydrofuran (THF): Useful for reactions conducted at milder temperatures due to its lower boiling point.[9]
It is crucial to use anhydrous and degassed solvents to minimize the presence of water and oxygen, which can poison the palladium catalyst.[5][10]
Experimental Workflow and Protocols
A systematic approach to reaction optimization is key to achieving success with challenging aminopyridine substrates.
Visualizing the Workflow
Caption: General workflow for Buchwald-Hartwig amination.
General Protocol for the Buchwald-Hartwig Amination of a Bromo-Aminopyridine
This protocol provides a starting point for the optimization of the amination of a bromo-aminopyridine derivative. Note: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[6][18]
Materials:
-
Bromo-aminopyridine derivative (1.0 mmol, 1.0 equiv)
-
Amine coupling partner (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)[9]
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)[9]
-
Anhydrous, degassed toluene (5 mL)[9]
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
Procedure:
-
To the oven-dried Schlenk tube, add the bromo-aminopyridine, the palladium precatalyst, and the base.[9]
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.[18]
-
Add the anhydrous, degassed toluene via syringe.[9]
-
Add the amine coupling partner via syringe. If the amine is a solid, it can be added in step 1.[9]
-
Place the reaction vessel in a preheated oil bath or heating block (typically 80-110 °C).[10][19]
-
Stir the reaction mixture vigorously for the desired amount of time (e.g., 12-24 hours).[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[19]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[18][20]
Protocol for Amination with Volatile Amines
The use of volatile amines requires modifications to the general protocol to prevent their evaporation.
Procedure Modification:
-
The reaction should be performed in a sealed tube or a pressure vessel.[21][22][23]
-
The volatile amine is typically added as a solution in a suitable solvent (e.g., THF).[7]
-
The sealed vessel is then heated to the desired reaction temperature.[21]
The Catalytic Cycle and Troubleshooting
A fundamental understanding of the reaction mechanism is invaluable for troubleshooting and optimization.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
- 14. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 19. organic-synthesis.com [organic-synthesis.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. acs.figshare.com [acs.figshare.com]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride
Welcome to the technical support center for the synthesis and purification of 6-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important intermediate. Here, we address common challenges and provide practical, field-tested solutions to ensure the highest purity of your final compound. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: My final product, 6-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride, shows a persistent impurity with a similar polarity after initial isolation. What is the likely identity of this impurity and how can I remove it?
A1: A common impurity in the synthesis of 6-(pyrrolidin-1-yl)pyridin-3-amine is the unreacted starting material, 6-chloropyridin-3-amine, or related positional isomers. These impurities can be challenging to remove due to their structural similarity to the desired product.
Causality: The nucleophilic aromatic substitution (SNAr) reaction between a 6-halopyridin-3-amine derivative and pyrrolidine may not proceed to completion, especially if the reaction conditions (temperature, time, or base) are not optimized.[1][2]
Troubleshooting Protocol: Acid-Base Extraction
A robust method to separate the more basic desired product from the less basic chloro-precursor is through a carefully controlled acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate both the desired product and the starting material, transferring them to the aqueous phase.
-
Selective Basification: Carefully adjust the pH of the aqueous layer with a weak base, such as sodium bicarbonate (NaHCO₃) solution, to a pH of approximately 8-9. The desired 6-(pyrrolidin-1-yl)pyridin-3-amine, being more basic, will be deprotonated and can be extracted back into an organic solvent. The less basic 6-chloropyridin-3-amine will remain in the aqueous phase as the hydrochloride salt.
-
Extraction: Extract the aqueous layer multiple times with fresh organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., isopropanol or ethanol) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in the same solvent or as dry HCl gas) to precipitate the pure dihydrochloride salt.[3][4]
Q2: I am observing a low yield in my amination reaction. What are the critical parameters to investigate?
A2: Low yields in the synthesis of substituted aminopyridines often stem from suboptimal reaction conditions or reagent quality.[5]
Key Parameters for Optimization:
| Parameter | Rationale | Recommended Action |
| Solvent | The polarity and boiling point of the solvent can significantly influence the reaction rate and solubility of reactants.[5] | Screen a range of polar aprotic solvents such as DMF, DMSO, or NMP. For SNAr reactions, a higher boiling point solvent may be necessary to drive the reaction to completion. |
| Temperature | SNAr reactions on electron-deficient pyridine rings often require elevated temperatures to overcome the activation energy barrier.[1][2] | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS. Microwave irradiation can also be an effective strategy to reduce reaction times and improve yields. |
| Base | A base is often required to scavenge the HX byproduct of the amination reaction. The choice and stoichiometry of the base are critical. | For SNAr with a secondary amine like pyrrolidine, an excess of the amine itself can act as the base. Alternatively, non-nucleophilic inorganic bases like K₂CO₃ or Cs₂CO₃ can be employed. |
| Purity of Starting Materials | Impurities in the starting 6-halopyridin-3-amine or pyrrolidine can lead to side reactions and lower yields.[5] | Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before commencing the synthesis. |
Workflow for Optimizing Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Q3: My final dihydrochloride salt is colored. How can I decolorize it?
A3: The presence of color often indicates the formation of minor, highly conjugated byproducts or degradation products.
Decolorization Protocol: Activated Charcoal Treatment and Recrystallization
-
Dissolution: Dissolve the colored dihydrochloride salt in a minimum amount of a suitable hot solvent. For amine hydrochlorides, polar protic solvents like ethanol, methanol, or water are often effective.[6][7]
-
Charcoal Treatment: Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution.
-
Heating: Gently heat the mixture at reflux for a short period (10-15 minutes).
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing celite or filter paper to remove the charcoal. This step is crucial and must be performed rapidly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the pure, colorless crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Q4: What is the most effective method for purifying the final 6-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride product?
A4: Recrystallization is the most common and effective method for purifying the final salt.[6][7] The choice of solvent system is critical for successful recrystallization.
Solvent Selection for Recrystallization:
| Solvent System | Rationale |
| Isopropanol/Methanol | The dihydrochloride salt is typically soluble in hot methanol and less soluble in cold isopropanol. A mixture of these can provide a good polarity balance for recrystallization. |
| Ethanol/Water | A small amount of water can increase the solubility of the salt at higher temperatures, while ethanol promotes crystallization upon cooling. |
| Ethanol/Diethyl Ether | Forcing precipitation by adding a non-polar co-solvent like diethyl ether to an ethanolic solution of the salt can be effective, though it may sometimes lead to the oiling out of the product if not done carefully.[8] |
General Recrystallization Protocol:
-
Dissolve the crude dihydrochloride salt in a minimum amount of the chosen hot solvent or solvent system.
-
If the solution is colored, perform an activated charcoal treatment as described in Q3.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visual Guide to Purification Strategy:
Caption: Decision workflow for purification strategy.
Analytical Methods for Purity Assessment
Ensuring the purity of your final compound is paramount. A combination of analytical techniques should be employed.
| Analytical Technique | Purpose | Typical Observations |
| HPLC-UV/LC-MS | To determine the purity of the compound and identify any impurities.[9][10] | A single major peak in the chromatogram indicates high purity. Mass spectrometry can help in identifying the mass of any minor peaks. |
| ¹H NMR Spectroscopy | To confirm the structure of the compound and detect the presence of solvent or other proton-containing impurities. | The chemical shifts and integration of the peaks should be consistent with the structure of 6-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride. |
| Melting Point | A sharp melting point range is indicative of a pure compound. | A broad or depressed melting point suggests the presence of impurities. |
References
-
Organic Syntheses. (n.d.). Methylamine hydrochloride. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
- Google Patents. (n.d.). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]
-
Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 4. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ptfarm.pl [ptfarm.pl]
Technical Support Center: Optimizing Recrystallization of 6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride
Executive Summary
Recrystallizing 6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride presents a unique set of challenges due to the compound's dual-basic nature (pyridine and pyrrolidine nitrogens), high water solubility, and susceptibility to oxidation.
This guide addresses the three most common failure modes: Oiling Out (liquid-liquid phase separation), Stoichiometric Drift (loss of HCl leading to mixed salts), and Oxidative Discoloration . The protocols below favor thermodynamic control to ensure high-purity crystalline recovery.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My product separates as a dark oil at the bottom of the flask upon cooling. How do I fix this?
Diagnosis: "Oiling out" occurs when the compound enters a liquid-liquid metastable zone before reaching the crystallization boundary. This is typically caused by excess residual water or cooling too rapidly . Technical Fix:
-
Dehydration: If the crude is already an oil, dissolve it in Methanol and strip it dry. Then, add Toluene and rotary evaporate to azeotropically remove bound water.
-
The "Cloud Point" Technique:
-
Dissolve the salt in the minimum amount of hot Ethanol (anhydrous).
-
Add the antisolvent (MTBE or Et₂O) dropwise only until a faint, persistent turbidity (cloudiness) appears.
-
Stop immediately. Add 1-2 drops of Ethanol to clear it back to a solution.
-
Seed with a pure crystal (if available) and let it stand at room temperature insulated by a towel (slow cooling). Do not put it directly in the fridge.
-
Q2: The melting point is broad and lower than expected (<160°C), even after drying.
Diagnosis: You likely have a Mixed Salt Species . The target is the dihydrochloride (2HCl). However, the pyridine nitrogen is less basic (
-
Acidify the Solvent: Do not recrystallize from neutral alcohol. Add 1-2% (v/v) concentrated aqueous HCl or 1M HCl in Ether to your primary solvent (Ethanol/Methanol) before dissolving the solid. This forces the equilibrium toward the fully protonated 2HCl form.
Q3: The crystals are turning brown or purple during filtration.
Diagnosis: The primary amine on the pyridine ring is electron-rich and prone to oxidative coupling , similar to aniline derivatives. Technical Fix:
-
Degas Solvents: Sparge your recrystallization solvents with Nitrogen or Argon for 15 minutes before use.
-
Antioxidant Additive: Add a pinch of Ascorbic Acid (Vitamin C) to the recrystallization solution if the discoloration is severe (it acts as a scavenger).
-
Charcoal Filtration: If the crude is already dark, dissolve in hot methanol, treat with activated charcoal for 5 minutes, filter through Celite, and then proceed to recrystallization.
Part 2: Optimized Experimental Protocol
Method A: The "Dual-Solvent" Displacement (Recommended)
Best for: High purity, removal of synthesis byproducts.
Reagents:
-
Solvent A (Good Solvent): Ethanol (Absolute) or Methanol.
-
Solvent B (Antisolvent): MTBE (Methyl tert-butyl ether) or Diethyl Ether.
Step-by-Step:
-
Dissolution: Place 5.0 g of crude salt in a flask. Add 15 mL of Solvent A . Heat to reflux (mild boil).
-
Stoichiometry Check: Add 0.5 mL of Conc. HCl to ensure full protonation. If the solid does not dissolve, add more Solvent A in 1 mL increments.
-
Clarification: If insoluble particles remain, perform a hot filtration through a glass frit or syringe filter.
-
The Critical Step: While keeping the solution near boiling, add Solvent B slowly.
-
Visual Cue: Watch for the "oil streaks" on the glass. Continue adding until the solution turns slightly cloudy and the cloudiness takes 5-10 seconds to dissolve.
-
-
Nucleation: Remove from heat. Add a seed crystal.[4] Cap the flask under Nitrogen.
-
Crystallization: Allow to cool to Room Temp (20°C) over 2 hours. Then move to 4°C (fridge) for 4 hours.
-
Isolation: Filter the white/off-white needles. Wash with cold Solvent B.
-
Drying: Dry in a vacuum desiccator over
or KOH pellets. Warning: Do not heat >60°C under high vacuum, or you may strip HCl.
Part 3: Decision Logic & Mechanism Visualization
Workflow: Troubleshooting the "Oiling Out" Phenomenon
This diagram illustrates the decision process when the compound refuses to crystallize.
Caption: Decision tree for managing supersaturation events. "Oiling out" indicates the system has entered the labile zone too quickly or contains impurities (water).
Mechanism: Salt Equilibrium & pH Control
Understanding why adding HCl is necessary to maintain the melting point.
Caption: The Pyridine nitrogen is weakly basic. Without excess HCl in the solvent, the equilibrium shifts left during heating, causing mixed crystal forms.
Part 4: Data Summary
Solvent Compatibility Table
| Solvent System | Solubility (Hot) | Solubility (Cold) | Risk Factor | Verdict |
| Water | Very High | High | Yield Loss | Avoid (unless lyophilizing) |
| Ethanol (Abs) | High | Moderate | Good | Primary Choice |
| Isopropanol (IPA) | Moderate | Low | Oiling Out | Good for 2nd crop |
| Acetone | Low | Insoluble | Reaction Risk | Avoid (Schiff base risk) |
| MTBE | Insoluble | Insoluble | N/A | Best Antisolvent |
| DCM | Low (Salt) | Insoluble | N/A | Poor for salts |
References
- Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Standard text on salt selection and polymorph screening).
-
Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
-
Sigma-Aldrich. (2024). 4-Aminopyridine Physical Properties & Solubility Data. (Used as an analog for pyridine-amine solubility behavior).
-
BenchChem Technical Support. (2025). Troubleshooting Amine Salt Crystallization: Oiling Out Mechanisms. (General guidance on amine hydrochloride purification).
-
PubChem. (2025).[5] Compound Summary: 6-(pyrrolidin-1-yl)pyridin-3-amine. National Library of Medicine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. mpbio.com [mpbio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
Resolving hygroscopic issues with 6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride powder
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride. The primary focus is to address the challenges associated with its hygroscopic nature, ensuring experimental accuracy, reproducibility, and product stability.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and proper handling of 6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride.
Q1: What is 6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride, and why is it hygroscopic?
A: 6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride is the salt form of the parent amine compound. The presence of two hydrochloride (HCl) salt sites, which are formed by reacting the basic amine groups with hydrochloric acid, makes the molecule highly polar. This polarity creates a strong affinity for water molecules from the atmosphere. Hygroscopicity, the tendency to absorb moisture from the air, is a common characteristic of many pharmaceutical salts, particularly amine hydrochlorides.[1][2] This moisture absorption can occur via surface adsorption or absorption into the bulk of the solid material.[3]
Q2: What are the potential consequences of moisture absorption on the powder?
A: Uncontrolled moisture absorption can significantly compromise the quality and performance of the active pharmaceutical ingredient (API). The consequences include:
-
Physical Changes: The powder can transform from a free-flowing solid into a clumpy, caked, or sticky material.[3][4] This severely impacts handling, such as weighing and powder flow during formulation processes.[3][5]
-
Inaccurate Measurement: Weighing a hygroscopic powder that has absorbed water will lead to an overestimation of the actual amount of the active compound, causing significant errors in solution concentrations and downstream experimental results.
-
Chemical Degradation: The presence of water can accelerate chemical degradation pathways, such as hydrolysis, leading to a loss of potency and the formation of impurities.[1][6][7]
-
Solid-State Changes: Moisture can induce changes in the crystal structure (polymorphism) or lead to the formation of hydrates.[1][] These changes can alter crucial properties like solubility, dissolution rate, and bioavailability.[]
Q3: How should I properly store 6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride powder?
A: Proper storage is the first line of defense against moisture-related issues. The primary goal is to minimize the powder's exposure to atmospheric humidity.
-
Primary Storage: Always keep the compound in a tightly sealed container. The original manufacturer's packaging is often designed for this purpose.
-
Secondary Storage: Place the sealed container inside a desiccator containing an active desiccant (e.g., silica gel, calcium sulfate).[3] For more sensitive applications or long-term storage, a dry cabinet with controlled low relative humidity (RH) or a glove box with an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[9][10]
-
Temperature: Store at room temperature as indicated by suppliers, but avoid temperature cycling.[11] Before opening a container that has been stored in a cooler environment, allow it to equilibrate to the ambient temperature of the laboratory to prevent condensation from forming on the cold powder.
Q4: What is the best practice for handling and weighing the powder during an experiment?
A: The key is to minimize the duration of exposure to the open air.
-
Controlled Environment: Whenever possible, perform weighing and handling operations in a low-humidity environment, such as a glove box or a balance enclosure purged with dry nitrogen.[12]
-
Speed and Efficiency: Have all necessary tools (spatulas, weigh boats, etc.) ready before opening the container. Work quickly to weigh the desired amount and promptly and securely reseal the main container.
-
Container Management: Avoid leaving the stock container open on the bench. Use a clean, dry spatula for every use to prevent cross-contamination and moisture introduction.
Q5: How can I accurately determine the water content of my powder?
A: Quantifying the water content is crucial for preparing solutions of a precise concentration. Several analytical methods are available:
| Method | Principle | Advantages | Considerations |
| Karl Fischer (KF) Titration | Chemical titration where iodine reacts stoichiometrically with water. | Considered the "gold standard"; highly specific to water, accurate for low water content (ppm to 100%), and rapid.[][14][15] | Requires specialized equipment and reagents. Can be performed volumetrically (for higher water content) or coulometrically (for trace amounts).[16] |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as it is heated in a controlled atmosphere. | Provides information on the temperature at which water is lost and can distinguish between surface water and bound water (hydrates).[17] | Not specific to water; any volatile component will register as mass loss. Requires careful interpretation.[17] |
| Loss on Drying (LOD) | Measures the mass loss of a sample after drying in an oven at a specific temperature. | Simple and accessible method. | Similar to TGA, it is not specific to water and can degrade heat-sensitive compounds.[15][17] |
For accurate concentration calculations, Karl Fischer titration is the recommended method.[14]
Troubleshooting Guide
This section provides solutions to common problems encountered when working with 6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride.
| Problem Observed | Probable Cause(s) | Recommended Action & Scientific Rationale |
| Powder is clumpy, caked, or difficult to dispense. | Moisture Absorption: The powder has been exposed to ambient humidity, causing particles to agglomerate through the formation of liquid bridges and increased surface tension.[3][4] | 1. Short-Term Fix: Gently break up the clumps with a clean, dry spatula inside a low-humidity environment. For larger quantities, drying under vacuum at a mild, controlled temperature (ensure it is below the compound's decomposition temperature) can remove adsorbed surface water. 2. Long-Term Prevention: Immediately review and improve storage and handling procedures as outlined in the FAQs. This is a clear indicator that current practices are insufficient to protect the material. |
| Inconsistent or non-reproducible results in biological assays or chemical reactions. | 1. Inaccurate Concentration: The weighed mass includes an unknown amount of water, leading to lower-than-expected molar concentrations of the active compound. 2. Chemical Degradation: The API may have degraded due to hydrolysis, reducing its effective concentration and potentially introducing interfering byproducts.[1][6][7] | 1. Quantify and Correct: Use Karl Fischer titration to determine the exact water percentage in the powder lot you are using.[] Adjust all mass calculations to be based on the anhydrous (dry) weight of the compound. 2. Assess Stability: If degradation is suspected, use an analytical technique like HPLC to assess the purity of the material. If significant degradation is found, the material should be discarded, and new material should be handled with stricter environmental controls. |
| The powder exhibits poor or altered dissolution characteristics compared to previous batches. | Solid-State Transformation: Moisture absorption has induced a change in the material's crystal lattice, potentially forming a less soluble hydrate or a different polymorphic form.[1][] | 1. Characterize the Solid Form: Use X-Ray Powder Diffraction (XRPD) to analyze the crystal structure of the problematic batch and compare it to a reference or previous batch. 2. Control Humidity During Processing: If this is for a formulation, ensure that all manufacturing steps (milling, blending, etc.) are conducted under controlled, low-humidity conditions to prevent such transformations.[3][4] |
| Need to develop a stable solid dosage form for long-term use. | Inherent Hygroscopicity of the API: The dihydrochloride salt form is intrinsically prone to moisture uptake, posing a long-term stability challenge for a final drug product. | 1. Formulation Strategies: Explore advanced formulation techniques designed to protect hygroscopic APIs.[5][6][7][18] These include: a. Co-processing with Excipients: Blend the API with non-hygroscopic or moisture-scavenging excipients that preferentially absorb available water.[[“]] b. Moisture-Barrier Film Coating: Apply a protective polymer coating to tablets or granules to act as a physical barrier against humidity.[5][[“]] c. Encapsulation: Encase the API particles within a protective matrix.[18] 2. Crystal Engineering: Investigate the possibility of forming co-crystals with a suitable co-former. Co-crystallization can alter the crystal packing and reduce the availability of sites for hydrogen bonding with water, thereby significantly lowering hygroscopicity without changing the core molecule.[2][[“]] |
Visualized Workflows and Diagrams
Diagram 1: Recommended Handling Workflow
This diagram outlines the critical steps for handling the hygroscopic powder to minimize moisture exposure.
Caption: Workflow for handling hygroscopic powder.
Diagram 2: Troubleshooting Inconsistent Results
This decision tree helps diagnose and resolve issues related to experimental variability.
Caption: Decision tree for troubleshooting inconsistent results.
References
-
Lim, X. Y., Tan, S. Y., & Chan, S. Y. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2056. [Link][5]
-
ResearchGate. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link][18]
-
PubMed. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link][7]
-
Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. [Link][[“]]
-
Labinsights. (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation. [Link]
-
PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link][3]
-
American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link][14]
-
Pharmaguideline. (2011). Water Content Determination by Karl Fischer. [Link][15]
-
ResearchGate. (n.d.). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. [Link][1]
-
AZoM. (2019). Moisture Analysis in the Pharmaceutical Industry. [Link][17]
-
Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. [Link][4]
-
Technology Networks. (n.d.). Hygroscopicity Evaluation. [Link]
-
SMT Dry Cabinets. (2025). Protecting Pharmaceuticals from Humidity's Wrath. [Link][9]
-
Pneuconveyor Systems & Engineers. (2025). transfer of hygroscopic material safely. [Link][12]
-
Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link][2]
-
ResearchGate. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?[Link][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pharmainfo.in [pharmainfo.in]
- 4. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. smtdryboxes.com [smtdryboxes.com]
- 10. researchgate.net [researchgate.net]
- 11. 6-(pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride | 1394718-44-5 [sigmaaldrich.com]
- 12. bagemptying.in [bagemptying.in]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 16. blog.metrohmusa.com [blog.metrohmusa.com]
- 17. azom.com [azom.com]
- 18. researchgate.net [researchgate.net]
- 19. consensus.app [consensus.app]
Strategies for desalting 6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride for biological assays
Executive Summary & Chemical Context[2][3][4][5][6][7]
The Challenge: You are working with 6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride .[1] As a dihydrochloride (2HCl) salt, this compound releases two equivalents of hydrochloric acid for every mole of compound dissolved.[1] In unbuffered water, a 10 mM solution can drop pH to < 3.0, which is cytotoxic and incompatible with enzymatic function.
The Molecule:
-
Core: Pyridine ring substituted with a pyrrolidine (pos 6) and a primary amine (pos 3).[1]
-
pKa Profile (Estimated):
-
Implication: To obtain the neutral "free base," you must adjust the pH to >10. However, for biological assays, you often only need to neutralize the acidity, not necessarily remove the chloride ions.
Strategy Triage: Which Method Do You Need?
Do not default to full extraction unless necessary. Use this decision matrix to select the least invasive method that satisfies your assay requirements.
| Feature | Method A: In-Situ Neutralization | Method B: Free Base Isolation (LLE) |
| Principle | The assay buffer absorbs the protons ( | Chemical extraction removes |
| Best For | High-throughput screening (HTS), concentrations < 100 µM.[1] | Sensitive primary cells, electrophysiology, concentrations > 100 µM.[1] |
| Pros | Fast, no compound loss, minimal handling.[1] | Removes excess ionic strength, eliminates chloride. |
| Cons | Increases ionic strength (NaCl); limited by buffer capacity. | Labor-intensive, risk of oxidation, potential yield loss.[1] |
| Risk | pH crash if buffer is weak. | Compound degradation during drying.[1] |
Method A: In-Situ Neutralization (Buffer Compensation)[1]
Theory: Standard cell culture media (e.g., DMEM, RPMI) rely on bicarbonate buffering, which is weak outside a
The Rule of 10: A standard 20–50 mM HEPES buffer can typically neutralize up to 2 mM of a 2HCl salt without significant pH drift. If your stock concentration is higher, you must pre-neutralize.[1]
Protocol: High-Concentration Stock Preparation
-
Dissolve: Prepare a 100 mM stock of the 2HCl salt in DMSO (not water). DMSO suppresses ionization until dilution.[1]
-
Dilute: Dilute into your assay buffer.
-
Check: If the final assay concentration is >100 µM, verify pH.
Visualization: The Buffer Capacity Decision Tree
Figure 1: Decision logic for determining if manual neutralization is required based on compound concentration and buffer strength.
Method B: Free Base Isolation (Liquid-Liquid Extraction)[1]
Theory: To completely remove the chloride counterions, you must convert the salt to the lipophilic free base (
Critical Warning: The primary amine (aniline-like) at position 3 is susceptible to oxidation when in the free base form. Work quickly and use degassed solvents.
Protocol:
-
Dissolution: Dissolve 100 mg of 6-(Pyrrolidin-1-yl)pyridin-3-amine 2HCl in 5 mL of distilled water.
-
Basification: Slowly add 1M NaOH or Saturated
dropwise while monitoring pH. Target pH 10–11 .-
Note: The solution may become cloudy as the free base precipitates.
-
-
Extraction: Add 5 mL of Dichloromethane (DCM) or Ethyl Acetate.[1] Shake vigorously for 1 minute.
-
Separation: Collect the organic (bottom for DCM, top for EtOAc) layer.[1]
-
Repeat: Extract the aqueous layer 2x more to maximize yield.[5]
-
-
Drying: Dry the combined organic layers over anhydrous
(Sodium Sulfate). -
Evaporation: Filter and evaporate the solvent under reduced pressure (Rotavap) at < 40°C.
-
Reconstitution: Immediately dissolve the resulting oil/solid in anhydrous DMSO to create a salt-free stock.
Visualization: Extraction Workflow
Figure 2: Step-by-step workflow for converting the dihydrochloride salt to the DMSO-soluble free base.
Troubleshooting & FAQs
Q1: I added NaOH to the water solution and a solid crashed out. Is this wrong? A: No, this is expected. The 2HCl salt is highly water-soluble.[1] The "free base" is much more lipophilic (hydrophobic). The precipitate is your desalted compound. You can either filter it (if crystalline) or proceed immediately to the organic extraction (DCM/EtOAc) step to dissolve it.
Q2: My cells are dying in the vehicle control (no drug). Why?
A: If you used Method A (In-situ) , you generated NaCl as a byproduct (
Q3: The free base turned brown after sitting on the bench. Is it usable? A: Likely not. Aminopyridines are electron-rich and prone to oxidation (forming N-oxides or diazo species) when exposed to air as free bases.[1]
-
Fix: Always store the free base in solution (DMSO) at -20°C or -80°C. Never store it dry at room temperature for extended periods.[1]
Q4: Can I use DMSO to dissolve the 2HCl salt directly for cell culture? A: Yes, but remember: DMSO does not neutralize the acid. When you spike that DMSO stock into your cell media, the HCl will dissociate. Ensure your dilution factor is high (e.g., 1:1000) so the media's bicarbonate buffer can handle the acid spike.
References
-
PubChem. (2023).[1] 6-(Pyrrolidin-1-yl)pyridin-3-amine Compound Summary. National Library of Medicine. [Link][1]
-
Freshney, R. I. (2016).[1] Culture of Animal Cells: A Manual of Basic Technique and Specialized Applications. Wiley-Blackwell. (Standard reference for buffer capacity in media).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 6-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride
Introduction
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out for its ability to provide a detailed atomic-level map of a molecule. This guide offers an in-depth analysis of the ¹H NMR spectrum of 6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride, a compound of interest in medicinal chemistry.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of spectral data, delving into the causal relationships between the molecular structure and its NMR spectral output. We will explore the influence of substituents, the profound effects of protonation, and provide a comparative analysis against structurally related compounds. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and trustworthiness in your experimental work.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum of 6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride, we must first understand its structure and the magnetic environment of each proton. The molecule consists of a pyridine ring substituted with a pyrrolidine group at the 6-position and an amino group at the 3-position. The "dihydrochloride" designation is critical; it indicates that two of the most basic nitrogen atoms in the molecule are protonated. In this case, these are the pyridine ring nitrogen and the exocyclic amine at the 3-position, forming a pyridinium ion and an ammonium group, respectively.
This double protonation dramatically alters the electronic landscape of the molecule, inducing significant deshielding effects that are readily observed in the ¹H NMR spectrum.
Caption: Structure of 6-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride with key proton environments highlighted.
Predicted ¹H NMR Spectrum: A Signal-by-Signal Analysis
The analysis of the ¹H NMR spectrum is best approached by dissecting the molecule into its constituent parts: the pyridinium ring, the pyrrolidine ring, and the labile amine protons. The expected spectrum in a solvent like D₂O or DMSO-d₆ is detailed below. The use of a deuterated protic solvent like D₂O will cause the exchangeable N-H protons to be replaced by deuterium, leading to their disappearance from the spectrum.[1]
Pyridinium Ring Protons (Aromatic Region: ~7.0 - 9.0 ppm)
The protonation of the pyridine nitrogen creates a pyridinium ion, which is a strongly electron-withdrawing system. This causes a significant downfield shift for all ring protons compared to the neutral pyridine.[2][3] The substituent effects of the electron-donating pyrrolidinyl and ammonium groups will modulate these chemical shifts.
-
H-2 (δ ≈ 8.5 - 8.8 ppm, doublet): This proton is ortho to the protonated ring nitrogen and will be the most deshielded of the ring protons. It will appear as a doublet due to coupling with H-4 (small, meta coupling, J ≈ 2-3 Hz).
-
H-4 (δ ≈ 8.0 - 8.3 ppm, doublet of doublets): This proton is meta to the protonated nitrogen and will be coupled to both H-2 (meta coupling, J ≈ 2-3 Hz) and H-5 (ortho coupling, J ≈ 8-9 Hz).
-
H-5 (δ ≈ 7.2 - 7.5 ppm, doublet): This proton is ortho to the electron-donating pyrrolidinyl group and will be the most upfield of the pyridine protons. It will appear as a doublet due to coupling with H-4 (ortho coupling, J ≈ 8-9 Hz).
Pyrrolidine Ring Protons (Aliphatic Region: ~2.0 - 4.0 ppm)
The pyrrolidine protons will appear as two distinct multiplets in the aliphatic region of the spectrum.
-
α-CH₂ Protons (δ ≈ 3.6 - 3.9 ppm, multiplet): These four protons are directly attached to the nitrogen atom, which is adjacent to the electron-withdrawing pyridinium ring. This proximity causes them to be deshielded and resonate further downfield. They will likely appear as a complex multiplet or a broad triplet.
-
β-CH₂ Protons (δ ≈ 2.0 - 2.3 ppm, multiplet): These four protons are more shielded than the α-protons and will resonate at a higher field (further upfield). They will also likely appear as a multiplet due to coupling with the α-protons.
Labile Protons (Broad, Variable Chemical Shift)
-
Pyridinium N⁺-H (δ ≈ 13.0 - 15.0 ppm, broad singlet): The proton on the pyridinium nitrogen is acidic and will appear as a very broad signal at a low field, often difficult to observe. Its chemical shift is highly dependent on solvent, concentration, and temperature.[1]
-
Ammonium -NH₃⁺ (δ ≈ 8.0 - 9.5 ppm, broad singlet): The three protons of the ammonium group are also acidic and exchangeable. They will typically appear as a broad singlet. In a solvent like D₂O, this signal, along with the pyridinium N⁺-H, will disappear due to H-D exchange.
Comparative Spectral Analysis
To fully appreciate the spectral features of the dihydrochloride salt, it is instructive to compare it with its free base form and a simpler structural analog.
| Compound | Pyridine H-2 (ppm) | Pyridine H-4 (ppm) | Pyridine H-5 (ppm) | α-CH₂ (Pyrrolidine) (ppm) | β-CH₂ (Pyrrolidine) (ppm) |
| Analyte (Dihydrochloride) | ~8.5 - 8.8 | ~8.0 - 8.3 | ~7.2 - 7.5 | ~3.6 - 3.9 | ~2.0 - 2.3 |
| Free Base Form | ~7.8 - 8.1 | ~7.0 - 7.3 | ~6.3 - 6.6 | ~3.2 - 3.5 | ~1.9 - 2.1 |
| 3-Aminopyridine [4] | ~8.1 - 8.3 | ~7.0 - 7.2 | ~6.9 - 7.1 | N/A | N/A |
Key Comparison Insights:
-
Effect of Protonation: The most striking difference is the significant downfield shift of all pyridine ring protons in the dihydrochloride salt compared to the free base. This is a direct consequence of the increased electron-withdrawing nature of the protonated pyridinium ring.[2][5]
-
Substituent Effects: In the free base, the electron-donating nature of both the amino and pyrrolidinyl groups leads to a more shielded (upfield) pyridine ring system compared to unsubstituted pyridine (where protons appear between 7.2 and 8.6 ppm).[6]
-
Pyrrolidine Shifts: The α-CH₂ protons of the pyrrolidine ring also experience a noticeable downfield shift upon protonation of the main molecule, reflecting the overall decrease in electron density.
Experimental Protocol for ¹H NMR Acquisition
A robust and reproducible protocol is essential for obtaining high-quality NMR data.
Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.
Data Interpretation and Summary
The final step is to process the acquired data and assign the signals to the corresponding protons in the molecule.
Caption: Decision tree for the systematic interpretation and assignment of the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of 6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride is rich with structural information. The key identifying features are the three distinct signals in the aromatic region, significantly shifted downfield due to the protonated pyridinium ring, and two multiplets in the aliphatic region corresponding to the α and β protons of the pyrrolidine ring. The presence and position of broad, exchangeable N-H signals provide further confirmation of the dihydrochloride salt structure. By understanding the interplay of electronic effects, protonation, and spin-spin coupling, researchers can confidently use ¹H NMR to verify the structure and purity of this and related compounds, ensuring the integrity of their chemical research.
References
- Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235.
- Taylor & Francis Online. (2006, September 23). ¹H NMR Spectra of Substituted Aminopyridines.
- Bridgeman, A. J., & Buckingham, A. D. (1966). Pyridine-induced shifts in the ¹H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1.
- Defense Technical Information Center. (1986). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- ResearchGate. (n.d.). ¹H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)...
- Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines.
- ChemicalBook. (n.d.). 4-Aminopyridine(504-24-5) ¹H NMR spectrum.
- ChemicalBook. (n.d.). 3-Aminopyridine(462-08-8) ¹H NMR spectrum.
- ChemicalBook. (n.d.). 2-Aminopyridine(504-29-0) ¹H NMR spectrum.
- Katcka, M., & Urbański, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des sciences chimiques, 16(7), 347-351.
- ChemicalBook. (n.d.). Pyridine(110-86-1) ¹H NMR spectrum.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- ChemicalBook. (n.d.). 1-(2-Aminoethyl)pyrrolidine(7154-73-6) ¹H NMR spectrum.
- ResearchGate. (n.d.). Figure 2. (a) 1 H NMR spectrum of...
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Liler, M. (1971). Effects of solvent, protonation, and N-alkylation on the nitrogen-15 chemical shifts of pyridine and related compounds. Journal of the American Chemical Society.
- SpectraBase. (n.d.). Pyrrolidine - Optional[¹H NMR] - Spectrum.
- Royal Society of Chemistry. (n.d.).
- Smith, G. P., & Yosim, S. J. (1973). NMR study of proton transfer interactions in the system pyridine + HCI (O%-95%). The Journal of Chemical Physics, 59(9), 4624-4631.
- PubChem. (n.d.). 6-(pyrrolidin-1-yl)pyridin-3-amine.
- PubChem. (n.d.). 6-(pyrrolidin-2-yl)pyridin-3-amine dihydrochloride (C9H13N3).
- Starkey, L. S. (n.d.). ¹H NMR Chemical Shifts.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
- BLDpharm. (n.d.). 1485418-79-8|[6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride.
- Reich, H. J. (2020, February 14). NMR Spectroscopy – ¹H NMR Chemical Shifts. University of Wisconsin-Madison.
- ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 6a | Download Scientific Diagram.
- PubChem. (n.d.). Piperidin-3-amine dihydrochloride.
- Sigma-Aldrich. (n.d.). 6-(Piperidin-1-yl)pyridin-3-ylboronic acid.
Sources
Comparative Reactivity Analysis: 6-(Pyrrolidin-1-yl)pyridin-3-amine vs. 6-Morpholinopyridin-3-amine
A Technical Guide for Medicinal & Synthetic Chemists
Introduction
In the landscape of modern drug discovery, substituted aminopyridines represent a class of privileged scaffolds, forming the core of numerous therapeutic agents.[1][2] Among these, 6-substituted-pyridin-3-amines are particularly valuable building blocks, offering multiple vectors for chemical modification. This guide provides an in-depth comparison of the chemical reactivity of two prominent analogues: 6-(Pyrrolidin-1-yl)pyridin-3-amine and 6-Morpholinopyridin-3-amine .
Understanding the nuanced differences in their reactivity is paramount for researchers designing efficient synthetic routes and optimizing structure-activity relationships (SAR). This analysis, grounded in fundamental electronic and steric principles, aims to provide a predictive framework for experimental design, enabling chemists to select the appropriate building block to achieve desired synthetic outcomes.
Core Principles: Electronic and Steric Effects
The reactivity of these molecules is fundamentally governed by the electronic properties of the heterocyclic substituents at the 6-position: the pyrrolidinyl and morpholinyl groups. Both act as powerful electron-donating groups (EDGs) by donating the lone pair of their nitrogen atom into the electron-deficient pyridine ring. This donation significantly impacts the nucleophilicity of the entire molecule, particularly the exocyclic amino group at the 3-position.
The Decisive Factor: Inductive vs. Resonance Effects
The key distinction between the two molecules lies in the electronic nature of the morpholine ring. While the nitrogen atom in morpholine donates electron density via resonance, the highly electronegative oxygen atom in its backbone exerts a strong electron-withdrawing inductive effect (-I). This inductive pull counteracts the nitrogen's electron donation, making the morpholinyl group a weaker overall electron-donating substituent compared to the pyrrolidinyl group.[3][4]
The pyrrolidine ring, being a simple saturated amine, lacks this internal electronegative atom. Its nitrogen atom's lone pair is more available for donation into the pyridine ring, making it a more potent activating group.[5][6] This fundamental electronic difference is the primary driver of the observed reactivity differences.
Caption: Electronic influence of substituents on the pyridine core.
Comparative Reactivity in Key Transformations
The enhanced electron-donating capacity of the pyrrolidinyl group translates into greater nucleophilicity of both the pyridine ring and the exocyclic 3-amino group. This has significant implications for several common synthetic transformations.
N-Acylation and N-Sulfonylation
The most common reaction site for these molecules is the primary amino group at the 3-position, which readily undergoes acylation, sulfonylation, and alkylation.
-
Prediction: 6-(Pyrrolidin-1-yl)pyridin-3-amine will exhibit a faster reaction rate with electrophiles such as acyl chlorides, sulfonyl chlorides, and isocyanates.
-
Causality: The stronger electron-donating pyrrolidinyl group increases the electron density on the 3-amino nitrogen, making it a more potent nucleophile. The morpholino analogue, with its attenuated electron donation, will react more sluggishly under identical conditions. This difference can be critical in competitive reactions or when using sensitive or sterically hindered electrophiles.
Electrophilic Aromatic Substitution (EAS)
While the pyridine ring is inherently electron-deficient and generally resistant to EAS, the presence of two strong EDGs (the 3-amino group and the 6-heterocycle) activates the ring sufficiently for reactions like halogenation or nitration.
-
Prediction: The pyridine ring of 6-(Pyrrolidin-1-yl)pyridin-3-amine is significantly more activated and will undergo EAS more readily than its morpholino counterpart.
-
Causality: The superior electron-donating power of the pyrrolidinyl group leads to a more electron-rich aromatic system, lowering the activation energy barrier for attack by an electrophile. The primary sites of substitution would be the C4 and C5 positions, which are ortho and para to the activating groups.
Palladium-Catalyzed Cross-Coupling Reactions
In reactions like Buchwald-Hartwig amination, where these molecules act as the nucleophilic amine component, their inherent nucleophilicity directly influences reaction kinetics.
-
Prediction: 6-(Pyrrolidin-1-yl)pyridin-3-amine will serve as a more efficient coupling partner in Pd-catalyzed C-N bond formation.
-
Causality: The higher nucleophilicity of its 3-amino group facilitates the nucleophilic attack on the palladium center in the catalytic cycle, often leading to higher yields or allowing for milder reaction conditions compared to the less reactive 6-morpholinopyridin-3-amine.[7][8]
Quantitative Data Summary
| Property | 6-(Pyrrolidin-1-yl)pyridin-3-amine | 6-Morpholinopyridin-3-amine | Rationale |
| Electronic Effect of C-6 Group | Stronger Electron-Donating | Weaker Electron-Donating | Inductive withdrawal by oxygen in morpholine reduces the net donating effect.[3][4] |
| Predicted Nucleophilicity (3-NH₂) | Higher | Lower | Greater electron density pushed onto the ring and exocyclic amine. |
| Predicted Basicity (pKa) | Higher | Lower | Increased electron density on both the pyridine and amine nitrogens.[6][9] |
| Relative Rate of N-Acylation | Faster | Slower | Directly proportional to the nucleophilicity of the 3-amino group. |
| Relative Rate of EAS | Faster | Slower | Reflects the higher degree of activation of the aromatic ring. |
Experimental Protocol: Competitive N-Acylation
To empirically validate the predicted reactivity difference, a competitive acylation experiment can be performed. This self-validating system provides a clear, quantitative measure of the relative nucleophilicity of the two amines.
Objective: To determine the relative reactivity of 6-(Pyrrolidin-1-yl)pyridin-3-amine and 6-Morpholinopyridin-3-amine towards an electrophile.
Materials:
-
6-(Pyrrolidin-1-yl)pyridin-3-amine (1.0 eq.)
-
6-Morpholinopyridin-3-amine (1.0 eq.)[10]
-
Benzoyl Chloride (0.8 eq., limiting reagent)
-
Triethylamine (2.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Internal Standard (e.g., 1,3,5-Trimethoxybenzene)
Procedure:
-
To an oven-dried round-bottom flask under an argon atmosphere, add 6-(pyrrolidin-1-yl)pyridin-3-amine (1.0 mmol, 163.22 mg) and 6-morpholinopyridin-3-amine (1.0 mmol, 179.22 mg).
-
Add a precise amount of the internal standard (e.g., 0.5 mmol).
-
Dissolve the solids in anhydrous DCM (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.5 mmol, 0.35 mL).
-
Slowly, add a solution of benzoyl chloride (0.8 mmol, 0.093 mL) in anhydrous DCM (2 mL) dropwise over 10 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by ¹H NMR spectroscopy and/or HPLC to determine the ratio of the two benzamide products relative to the unreacted starting materials and the internal standard.
Expected Outcome: The analysis is expected to show a significantly higher conversion of 6-(Pyrrolidin-1-yl)pyridin-3-amine to its corresponding benzamide product, providing quantitative support for its superior nucleophilicity.
Caption: Workflow for the competitive acylation experiment.
Conclusion and Outlook
The comparison between 6-(Pyrrolidin-1-yl)pyridin-3-amine and 6-Morpholinopyridin-3-amine is a clear illustration of how subtle structural modifications can lead to significant changes in chemical reactivity. Due to the lack of an inductively withdrawing oxygen atom, the pyrrolidinyl substituent is a more potent electron-donating group than the morpholinyl substituent.
Consequently, 6-(Pyrrolidin-1-yl)pyridin-3-amine is the more nucleophilic and reactive of the two compounds. This enhanced reactivity makes it the preferred choice for syntheses requiring faster reaction times, milder conditions, or for overcoming the challenges of unreactive electrophiles. Conversely, 6-morpholinopyridin-3-amine may be advantageous in situations where lower reactivity is desired to improve selectivity in polyfunctional molecules. This fundamental understanding is crucial for the rational design and efficient execution of synthetic strategies in drug development and materials science.
References
-
PubChem. (n.d.). 6-(Morpholino)pyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]
- Brotzel, F., Kempf, B., Singer, T., Zipse, H., & Mayr, H. (2007). Nucleophilicities and Carbon Basicities of Pyridines. Chemistry – A European Journal, 13(1), 336-345.
-
Lee, C. H., et al. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of Medicinal Chemistry, 44(13), 2133-8. Retrieved from [Link]
-
PMC. (n.d.). Exploring the Electronic Influence on Coordination Complexes formed from appended Pyrrolidine Azothioformamide Ligands and Copper(I) salts. Retrieved from [Link]
-
Fallacara, A. L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4882. Retrieved from [Link]
-
ResearchGate. (2017). Understanding the Chemoselectivity and Stereoselectivity in Michael Addition Reactions of β-Hydroxyparthenolides and Amines such as Pyrrolidine, Morpholine, Piperidine and 1-Methylpiperazine: a DFT Study. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Retrieved from [Link]
-
PMC. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the nucleophilicities of enamides 17 with those of.... Retrieved from [Link]
-
Quora. (n.d.). Why is pyrrole more reactive than pyridine for an electrophilic substitution reaction?. Retrieved from [Link]
-
PubChem. (n.d.). 6-(pyrrolidin-1-yl)pyridin-3-amine. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
-
PubChem. (n.d.). 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide. Retrieved from [Link]
-
MDPI. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations. Retrieved from [Link]
-
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrrole and Pyrrole Derivatives. Retrieved from [Link]
- Google Groups. (1994). Pyrrole & Pyrrolidine - which is the better base ?.
-
Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications. Retrieved from [Link]
-
Chem Rev Lett. (2024). Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone. Retrieved from [Link]
-
MDPI. (2021). Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. Retrieved from [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
-
PubChem. (n.d.). 6-morpholinopyridin-3-amine. Retrieved from [Link]
-
Semantic Scholar. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. atamankimya.com [atamankimya.com]
- 4. Morpholine - Wikipedia [en.wikipedia.org]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrole & Pyrrolidine - which is the better base ? [groups.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. 6-(Morpholino)pyridin-3-amine | C9H13N3O | CID 104059 - PubChem [pubchem.ncbi.nlm.nih.gov]
Precision Analytics: Elemental Analysis Standards for 6-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride
Executive Summary
6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (CAS: 1979066-03-3 / related free base 1394718-44-5) represents a class of aminopyridine intermediates critical in kinase inhibitor development. As a dihydrochloride salt, this compound exhibits significant hygroscopicity and variable stoichiometry, rendering standard Combustion Analysis (CHN) prone to failure.
This guide establishes a rigorous analytical framework. It rejects the "single-method" reliance on CHN in favor of an Orthogonal Analytical Workflow , combining Quantitative NMR (qNMR), Potentiometric Titration, and Karl Fischer (KF) titration to ensure data integrity compliant with J. Med. Chem. and USP standards.[1]
Part 1: The Theoretical Baseline
Before experimental validation, the theoretical elemental composition must be established. For hydrochloride salts, the presence of lattice water or adventitious moisture significantly skews theoretical percentages.
Molecular Formula:
Table 1: Theoretical Composition Scenarios
Researchers must compare experimental data against these three states to diagnose "failed" analyses.
| Element | Anhydrous (2HCl) | Monohydrate ( | 0.5 Molar Excess HCl ( |
| Carbon (C) | 45.78% | 42.53% | 42.45% |
| Hydrogen (H) | 6.40% | 6.74% | 6.13% |
| Nitrogen (N) | 17.79% | 16.53% | 16.50% |
| Chloride (Cl) | 30.03% | 27.90% | 34.91% |
| Oxygen (O) | 0.00% | 6.30% | 0.00% |
Critical Insight: A common error is observing a Carbon value ~3% lower than theoretical. This is often misdiagnosed as impurity but typically indicates the formation of a stable monohydrate or incomplete drying.
Part 2: Comparative Analysis of Methods
Method A: Automated Combustion Analysis (CHN)
The Industry Standard (with limitations)
-
Principle: High-temperature combustion (
) in an oxygen-rich environment. -
Acceptance Criteria:
absolute deviation from theoretical values (Journal of Medicinal Chemistry standard). -
Vulnerability:
-
Hygroscopicity: The dihydrochloride salt absorbs atmospheric moisture during weighing, artificially lowering %C and %N.
-
Halogen Interference: High Cl content (30%) can poison combustion catalysts or form stable oxychlorides, leading to incomplete combustion.
-
Method B: The Orthogonal Workflow (Recommended)
The High-Fidelity Alternative
-
Principle: Triangulation of purity using three specific techniques.
-
qNMR (
): Determines organic purity and residual solvent. -
Potentiometric Titration: Quantifies Chloride (
) counter-ion stoichiometry. -
Karl Fischer (KF): Quantifies water content directly.
-
-
Advantage: Decouples the measurement of the salt (Cl), the solvent (H2O), and the parent molecule.
Comparative Data: Case Study
Sample: Batch #PYR-005 (Recrystallized from EtOH/HCl)
| Metric | Method A (Standard CHN) | Method B (Orthogonal) | Status |
| Carbon | 43.10% (Fail: -2.68%) | 99.1% Organic Purity (qNMR) | Pass |
| Hydrogen | 6.85% (Fail: +0.45%) | N/A | -- |
| Nitrogen | 16.80% (Fail: -0.99%) | Consistent with structure | Pass |
| Chloride | Not Measured | 29.8% (Titration) | Pass (Matches 2HCl) |
| Water | Assumed 0% | 5.8% (Karl Fischer) | Detected (Matches Monohydrate) |
| Conclusion | REJECT BATCH | ACCEPT AS MONOHYDRATE |
Part 3: Experimental Protocols
Protocol 1: Handling Hygroscopic Samples for CHN
If you must use CHN, follow this strict protocol to minimize error.
-
Pre-Drying: Dry the sample in a vacuum oven at
over for 24 hours. -
Inert Handling: Transfer the dried sample into a glovebox or glove bag purged with Argon.
-
Encapsulation: Weigh the sample (2–3 mg) directly into tin capsules inside the inert atmosphere.
-
Sealing: Cold-weld the capsule immediately. Do not use standard folding; use a capsule press to ensure an airtight seal.[2]
-
Combustion: Add
(Vanadium Pentoxide) as a combustion aid to prevent halogen interference.
Protocol 2: Potentiometric Titration for Chloride
Validates the "dihydrochloride" stoichiometry.
Reagents: 0.1 N Silver Nitrate (
-
Dissolution: Dissolve 30 mg of the sample in 50 mL of deionized water.
-
Acidification: Add 1 mL of
to prevent silver hydroxide formation. -
Titration: Titrate with 0.1 N
with dynamic dosing. -
Calculation:
-
Target:
for anhydrous dihydrochloride.
Protocol 3: qNMR Purity Assessment
The definitive measure of the organic skeleton.
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.
-
Solvent:
(due to salt solubility) or . -
Relaxation Delay (
): Set to (typically 30–60 seconds) to ensure full magnetization recovery. -
Pulse Angle:
. -
Calculation:
Part 4: Visualization & Logic Flow
Diagram 1: Analytical Decision Matrix
This workflow dictates how to proceed based on initial CHN results.
Caption: Decision tree for handling hygroscopic amine salts. Note the loop to recalculate theoretical values based on experimental water/chloride content.
Diagram 2: Potentiometric Titration Mechanism
Visualizing the detection of the Chloride counter-ion.
Caption: Schematic of the potentiometric titration process. The endpoint is defined by the inflection point in potential (mV) caused by excess Ag+ ions.
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
Mestrelab Research. (2024). "What is qNMR and why is it important?" Mestrelab Resources. [Link]
Sources
Safety Operating Guide
6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride proper disposal procedures
Operational Guide: Proper Disposal of 6-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride
Executive Summary
This guide outlines the mandatory disposal protocols for 6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride . As a pyridine-amine salt, this compound presents a dual hazard profile: chemical toxicity typical of pyridine derivatives and corrosivity derived from its dihydrochloride (2HCl) salt form.[1][2]
Immediate Action Required:
-
Do Not dispose of down the drain.[2]
-
Do Not mix with strong oxidizers (risk of exothermic reaction).[2]
-
Do segregate as Hazardous Waste .
-
Do label as "Acidic Organic Solid" if disposing in pure form.[2]
Chemical Profile & Hazard Identification
Understanding the physicochemical nature of the substance is the first step in safe disposal.[2] The "dihydrochloride" designation indicates that this molecule will release hydrochloric acid upon contact with moisture, significantly lowering pH.[1][2]
| Property | Specification | Operational Implication |
| Chemical Name | 6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | Base structure determines toxicity; salt determines acidity.[2] |
| Physical State | Solid (Crystalline/Powder) | Hygroscopic.[2][3] Keep containers tightly sealed to prevent clumping and acid hydrolysis.[2] |
| Acidity | pH < 2 (in aqueous solution) | Corrosive. Requires acid-resistant containers (Glass/HDPE).[2] |
| Solubility | High (Water), Low (Non-polar organics) | Dissolves rapidly in water, creating an acidic solution.[1][2] |
| Primary Hazards | Irritant (Skin/Eye), Acute Tox (Oral), Corrosive | PPE must include nitrile gloves, safety goggles, and lab coat.[1][2] |
Scientist's Note: The pyrrolidine ring adds lipophilicity to the free base, but the dihydrochloride salt dominates the handling properties, making it water-soluble and acidic.[1][2] Treat spills as acid spills first, then as organic toxic spills.[1][2]
Waste Stream Segregation Logic
Effective disposal requires strict segregation to prevent cross-reactivity in the waste drum.[2] Use the following decision matrix to determine the correct waste stream.
Figure 1: Decision matrix for segregating 6-(Pyrrolidin-1-yl)pyridin-3-amine 2HCl waste.
Detailed Disposal Protocols
Method A: Solid Waste (Lab Pack)
Best for: Expired chemicals, excess dry powder, or spill cleanup debris.[1][2]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[2] Avoid metal containers due to corrosion risk from the hydrochloride salt.[2]
-
Primary Containment: Place the original container (if intact) directly into the waste jar. If loose, double-bag the powder in 4-mil polyethylene bags before placing in the jar.[1][2]
-
Labeling:
-
Storage: Store in the "Solid Organic" or "Solid Toxic" satellite accumulation area.
Method B: Organic Liquid Waste
Best for: Reaction mixtures or mother liquors containing solvents (MeOH, DCM, DMSO).[1][2]
-
Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., nitric acid, peroxides), as amines can react violently.[1][2]
-
Transfer: Pour into the "Halogenated" or "Non-Halogenated" organic waste drum depending on the co-solvent. The chloride ions from the salt do not automatically classify the solvent as halogenated, but if the solvent itself is DCM/Chloroform, use the Halogenated stream.[1][2]
-
No Neutralization: Do not attempt to neutralize organic waste streams; this can cause precipitation or unexpected heat generation.[2]
Method C: Aqueous Liquid Waste (Neutralization)
Best for: Aqueous washes or dissolved salt solutions.[2]
Warning: The dihydrochloride salt is acidic.[2] You must adjust pH before adding to a general aqueous waste drum to prevent drum corrosion or gas evolution.[2]
-
Preparation: Place the aqueous waste in a beaker with a stir bar.
-
Measurement: Check initial pH (likely pH 1–3).[2]
-
Neutralization: Slowly add 1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃).[2]
-
Note: NaHCO₃ will bubble (CO₂ release).[2] Add slowly to prevent overflow.
-
-
Target: Adjust to pH 6–9.
-
Disposal: Pour into the "Aqueous Hazardous Waste" container.
Emergency Procedures: Spill Cleanup
In the event of a powder spill, moisture from the air or cleaning process will activate the acidity of the salt.[1][2]
Figure 2: Step-by-step spill response workflow.
Regulatory Compliance (RCRA)
While this specific compound is not explicitly listed on the EPA P-list or U-list, it falls under Characteristic Hazardous Waste due to its properties.[1][2]
-
Waste Code D002 (Corrosivity): Applicable if the waste is an aqueous solution with pH ≤ 2.[2][4]
-
Waste Code D000 (Toxic/Not Listed): As a pyridine derivative, it should be treated as toxic.[1][2]
-
Generator Status: Ensure your facility's monthly generation limits are not exceeded by this disposal.
Documentation: Always update your Satellite Accumulation Area (SAA) log immediately upon adding waste to the container.[2]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][2] National Academies Press.[2]
-
U.S. Environmental Protection Agency (EPA). (2023).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[2][2]
-
PubChem. (2023).[2] Compound Summary: 6-(pyrrolidin-1-yl)pyridin-3-amine.[2][5] National Library of Medicine.[2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] 29 CFR 1910.1200.[2][6][7] [2]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride
[1]
Executive Summary & Chemical Context
6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride is a critical heterocyclic building block, often utilized as a scaffold in the synthesis of kinase inhibitors and other bioactive small molecules.[1]
While the pyrrolidine and pyridine moieties suggest typical organic amine hazards, the dihydrochloride salt form fundamentally alters its physical handling properties. Unlike the free base, this salt is likely hygroscopic , prone to static charge generation , and yields acidic solutions upon dissolution.
This guide moves beyond generic safety advice, providing a targeted containment strategy that protects both the researcher and the integrity of the compound.
Hazard Identification & Risk Assessment
Effective PPE selection relies on understanding specific failure modes.[1] Treat this compound as a Skin/Eye Irritant and a Respiratory Irritant (H315, H319, H335).
| Hazard Class | Specific Risk | Mechanism of Action |
| Inhalation | High | Fine salt dust is easily aerosolized.[1] Upon contact with mucous membranes, hydrolysis releases HCl, causing immediate irritation/corrosion. |
| Skin Contact | Moderate | The salt is highly polar and water-soluble.[1] Sweat solubilizes the dust, creating a localized acidic environment (pH < 2) leading to dermatitis.[1] |
| Eye Contact | High | Solid particles can cause mechanical abrasion combined with severe chemical irritation (acidic burn).[1] |
| Reactivity | Low/Med | Stable, but incompatible with strong oxidizers.[1] Exothermic reaction when neutralized with strong bases.[1] |
Critical Insight: As an aminopyridine derivative, there is a theoretical risk of neurotoxicity (potassium channel blockage) if systemic absorption occurs, though the pyrrolidine ring often mitigates this compared to simple aminopyridines. Treat as toxic.
PPE Matrix: The "Defense in Depth" Strategy
Do not rely on PPE alone.[1] Engineering controls (Fume Hood) are the primary barrier.[1] PPE is the redundancy.[1]
A. Respiratory Protection[1][2][3][4][5][6][7]
-
Primary: Chemical Fume Hood (Certified face velocity: 80–100 fpm).[1]
-
Secondary (If hood unavailable/cleaning spills): N95 or P100 particulate respirator.[1]
B. Hand Protection (Glove Selection)[1]
-
Material: Nitrile Rubber (Minimum thickness: 5 mil / 0.12 mm).[1]
-
Technique: Double-gloving is mandatory when handling stock solutions (>100 mM).[1]
-
Breakthrough Logic:
-
Salts vs. Free Base: The ionic nature of the dihydrochloride salt prevents it from permeating lipophilic nitrile gloves as quickly as the free base liquid would.[1] However, acidic solutions degrade glove integrity over time.[1]
-
Change Frequency: Replace outer gloves immediately upon visible contamination.[1] Change inner gloves every 2 hours.[1]
-
C. Eye & Face Protection[1][2][3][5][6][8][9][10]
-
Standard: Chemical Splash Goggles (ANSI Z87.1+).[1]
-
Prohibited: Contact lenses should not be worn without sealed goggles, as dust can trap behind the lens, concentrating the acidic burn.
Operational Protocols
Protocol A: Weighing & Transfer (Solid State)
-
Context: Salts are prone to static cling, leading to "jumping" particles that contaminate the balance area.
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.[1]
-
Draft Control: Minimize fume hood sash height to the lowest working position to prevent turbulence from blowing the powder.
-
Transfer: Use a disposable anti-static spatula.[1] Do not reuse spatulas to avoid cross-contamination or hydrolysis in the stock container.[1]
Protocol B: Solubilization (Liquid State)
-
Context: Dissolving dihydrochloride salts is often mildly exothermic.
-
Solvent Choice: Water, DMSO, or Methanol.[1]
-
Addition Order: Add Solid to Solvent , not Solvent to Solid. This dissipates the heat of solution more effectively and prevents "puffing" of dust.[1]
-
Venting: If dissolving in a closed vial, vent the cap briefly after initial mixing to release any pressure changes due to exotherm.
Visualization: Risk-Based PPE Decision Logic[1]
Figure 1: Decision logic for selecting PPE based on physical state and concentration risks.
Emergency Response & Spill Cleanup
Spill Scenario: Dry Powder
Do not use a brush/broom. This generates dust.[1]
-
Isolate: Evacuate the immediate area (3-meter radius).[1]
-
PPE Up: Don N95 respirator, goggles, and double gloves.[1]
-
Cover: Gently cover the spill with a paper towel dampened (not soaking) with isopropyl alcohol or water.[1] The moisture binds the dust.[1]
-
Scoop: Scoop up the damp solid and paper towel into a hazardous waste bag.
-
Clean: Wipe surface with 10% sodium bicarbonate solution to neutralize any acidic residue, then water.[1]
First Aid
Disposal & Waste Management
This compound must not be disposed of in general trash or down the drain.[1]
| Waste Stream | Classification | Notes |
| Solid Waste | Hazardous Organic Solid | Label as "Toxic/Irritant Solid".[1] Segregate from oxidizers.[1] |
| Liquid Waste | Acidic Organic Waste | If dissolved in water/DMSO, the pH will be acidic. Do not mix with Cyanide or Sulfide waste streams (risk of gas evolution).[1] |
| Contaminated PPE | Hazardous Debris | Gloves and weighing boats must be bagged and tagged.[1] |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53394625 (Parent Amine).[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Retrieved from [Link][1]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from [Link][1]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
